Vitamin B2 aldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59224-04-3 |
|---|---|
Molecular Formula |
C17H18N4O6 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
(2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal |
InChI |
InChI=1S/C17H18N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,6,11-12,14,23-25H,5H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1 |
InChI Key |
AKNLJHKUYXCPKI-SCRDCRAPSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(C=O)O)O)O |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](C=O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(C=O)O)O)O |
Other CAS No. |
59224-04-3 |
Synonyms |
7,8-dimethyl-10-(2,3,4-trihydroxy-4-formylbutyl)isoalloxazine riboflavinal vitamin B2 aldehyde |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Structure of Vitamin B2 Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B2, also known as riboflavin, is a crucial water-soluble vitamin that serves as a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are integral to a multitude of cellular metabolic processes, including energy production, cellular respiration, and the metabolism of fats, drugs, and steroids. While the structure and function of riboflavin and its coenzyme forms are well-documented, a lesser-known derivative, Vitamin B2 aldehyde, presents an area of specialized interest.
This technical guide provides a comprehensive overview of the structure of this compound, also referred to as riboflavinal or by its systematic IUPAC name: (2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal. This compound is characterized by the oxidation of the primary alcohol at the 5'-position of the ribityl side chain of riboflavin to an aldehyde functional group. The existence of this aldehyde is confirmed through its identification as a product of enzymatic activity in certain microorganisms.
This document will delve into the known structural details, relevant experimental protocols for its enzymatic synthesis and analysis, and its place within metabolic pathways, providing a core resource for researchers in drug development and biochemical sciences.
Chemical Structure and Properties
The fundamental structure of this compound consists of a tricyclic isoalloxazine ring system, identical to that of riboflavin, attached to a modified ribityl side chain. The key distinction lies in the terminal functional group of this side chain.
Molecular Structure
The IUPAC name, (2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal, precisely describes the molecule. It features a pentanal chain, indicating a five-carbon chain with a terminal aldehyde group. The stereochemistry of the hydroxyl groups on the side chain is crucial for its biological recognition and is retained from the parent riboflavin molecule.
Physicochemical Properties
Quantitative data for this compound is primarily based on computed properties, as extensive experimental characterization is not widely available in the literature. The table below summarizes key computed data from PubChem.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈N₄O₆ | PubChem |
| Molecular Weight | 374.3 g/mol | PubChem |
| IUPAC Name | (2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal | PubChem |
| CAS Number | 59224-04-3 | PubChem |
| Computed XLogP3 | -1.3 | PubChem |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 8 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
Table 1: Computed Physicochemical Properties of this compound.
Experimental Protocols
The primary method for the preparation of this compound described in the scientific literature is through enzymatic synthesis. Chemical synthesis methods for the specific and controlled oxidation of the 5'-hydroxyl group of riboflavin are not well-established and often lead to a mixture of products or decomposition.
Enzymatic Synthesis of this compound
A specific enzyme, "Vitamin B2-aldehyde-forming enzyme," has been isolated from the fungus Schizophyllum commune. This enzyme catalyzes the oxidation of the 5'-hydroxymethyl group of riboflavin to a formyl group.
Organism: Schizophyllum commune
Enzyme: Vitamin B2-aldehyde-forming enzyme (an alcohol oxidase)
Substrate: Riboflavin
Product: (2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal
Methodology for Enzyme Purification and Assay (based on available literature):
-
Cultivation of Organism: Schizophyllum commune is cultured in a suitable nutrient broth to induce the production of the enzyme.
-
Cell-Free Extract Preparation: The fungal mycelia are harvested and mechanically disrupted to release the intracellular enzymes, followed by centrifugation to obtain a cell-free extract.
-
Enzyme Purification: The crude extract is subjected to a series of protein purification steps, which may include:
-
Ammonium sulfate fractionation
-
Ethanol fractionation
-
Anion-exchange chromatography (e.g., DEAE-Sephacel)
-
Size-exclusion chromatography (e.g., Sephadex G-100)
-
-
Enzyme Activity Assay: The activity of the Vitamin B2-aldehyde-forming enzyme can be monitored spectrophotometrically. A common method involves using an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of decolorization of DCPIP is proportional to the rate of riboflavin oxidation.
-
Reaction Mixture: A typical assay mixture would contain a buffered solution (optimal pH ~5.5), riboflavin, DCPIP, and the enzyme fraction.
-
Measurement: The decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) is measured over time.
-
Kinetics: The Michaelis constant (Km) for riboflavin for this enzyme has been reported to be approximately 17 µM.
-
Experimental Workflow for Enzymatic Synthesis and Analysis
The Emergence of a Novel Flavin Species: A Technical Guide to the Discovery of Riboflavin Aldehyde in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riboflavin (Vitamin B2) is a fundamental component of cellular metabolism, serving as the precursor to the essential coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are critical for a vast array of redox reactions central to energy production, biomolecule synthesis, and antioxidant defense. For decades, the biological roles of riboflavin were thought to be exclusively mediated through FMN and FAD. However, emerging research has unveiled a new dimension to flavin biochemistry with the discovery of riboflavin aldehyde, a direct enzymatic oxidation product of riboflavin. This technical guide provides an in-depth exploration of the discovery, characterization, and potential significance of this novel flavin species in biological systems. We will delve into the key enzymatic pathways responsible for its formation, present the quantitative data that underpins our current understanding, and provide detailed experimental protocols to facilitate further research in this exciting field.
The Primary Discovery: Vitamin B2-Aldehyde-Forming Enzyme
The first direct evidence for the biological generation of a riboflavin aldehyde came from studies on the fungus Schizophyllum commune. Researchers identified and characterized a novel enzyme, termed "Vitamin B2-aldehyde-forming enzyme," which catalyzes the oxidation of the 5'-hydroxymethyl group of riboflavin to a formyl group, yielding riboflavin-5'-aldehyde.
Enzymatic Reaction and Specificity
The enzyme utilizes 2,6-dichlorophenolindophenol as an electron acceptor in vitro.[1] Extensive substrate specificity studies were conducted to determine the structural requirements for binding and catalysis. These studies revealed a narrow and sterically limited active site, strongly suggesting that riboflavin is the natural substrate for this enzyme.[1]
Table 1: Substrate Specificity of Vitamin B2-Aldehyde-Forming Enzyme [1]
| Substrate (Riboflavin Analog) | Relative Vmax (%) | Km (µM) |
| Riboflavin | 100 | - |
| 8-Fluoro-riboflavin | High | - |
| 8-Chloro-riboflavin | High | - |
| 8-Methyl-riboflavin | High | - |
| 8-Amino-riboflavin | High | - |
| 8-Methylamino-riboflavin | High | - |
| 7-Chloro-riboflavin | Moderate | - |
| 3-Methyl-riboflavin | Moderate | - |
| 3-Carboxymethyl-riboflavin | Moderate | - |
| 2-Thio-riboflavin | Moderate | - |
| 5-Deazariboflavin | Moderate | - |
| Analogs with modified side chains | Not oxidized | - |
| Analogs with bulky ring substituents | Not substrates | - |
Note: Specific Km values for all analogs were in the micromolar range (22-176 µM). Dashes indicate where specific values were not provided in the source material.
Experimental Protocol: Assay of Vitamin B2-Aldehyde-Forming Enzyme
The activity of the Vitamin B2-aldehyde-forming enzyme was monitored spectrophotometrically. The following protocol outlines the key steps:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.0)
-
Riboflavin (substrate)
-
2,6-Dichlorophenolindophenol (electron acceptor)
-
Enzyme preparation
-
-
Initiation: Start the reaction by adding the enzyme preparation to the mixture.
-
Measurement: Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of 2,6-dichlorophenolindophenol.
-
Calculation: Determine the enzyme activity based on the rate of absorbance change, using the molar extinction coefficient of 2,6-dichlorophenolindophenol.
A Riboflavin-Related Aldehyde in Antibiotic Biosynthesis: The Case of Roseoflavin
Further evidence for the biological relevance of flavin aldehydes comes from the biosynthesis of roseoflavin, a riboflavin analog with antibiotic properties produced by Streptomyces davaonensis.[2][3] The key enzyme in this pathway, RosB, catalyzes the conversion of riboflavin-5'-phosphate (FMN) to 8-demethyl-8-aminoriboflavin-5'-phosphate.[4] This transformation proceeds through an aldehyde intermediate, 8-demethyl-8-formylriboflavin-5'-phosphate.[4]
The Roseoflavin Biosynthetic Pathway
The biosynthesis of roseoflavin from riboflavin involves a series of enzymatic steps, with the formation of an aldehyde being a critical intermediate stage.
Experimental Protocol: Identification of Biosynthetic Intermediates
The identification of intermediates in the roseoflavin pathway typically involves a combination of genetic and analytical techniques.
-
Gene Deletion and Heterologous Expression: Create gene deletion mutants of the producing organism (S. davaonensis) or express the biosynthetic genes in a heterologous host (e.g., E. coli).
-
Culture and Extraction: Grow the wild-type and modified strains under conditions conducive to roseoflavin production. Extract metabolites from the culture supernatant and cell lysates.
-
Chromatographic Separation: Separate the extracted metabolites using High-Performance Liquid Chromatography (HPLC).
-
Mass Spectrometry Analysis: Analyze the separated fractions by Mass Spectrometry (MS) to identify the molecular weights of the compounds.
-
Structural Elucidation: Use tandem MS (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the precise chemical structure of the intermediates.
Potential Biological Roles and Future Directions
The discovery of riboflavin aldehyde and related compounds opens up new avenues of research into flavin biochemistry and its implications for cellular function. While the precise physiological roles of riboflavin aldehyde are still under investigation, several hypotheses can be proposed:
-
Signaling Molecule: Aldehydes are often reactive molecules that can act as signaling agents. Riboflavin aldehyde could potentially modulate the activity of specific proteins through covalent modification.
-
Metabolic Intermediate: As seen in the roseoflavin pathway, flavin aldehydes can serve as crucial intermediates in the biosynthesis of other molecules.
-
Redox Regulation: The formation of riboflavin aldehyde could be a mechanism to fine-tune the cellular redox state by consuming reducing equivalents.
For drug development professionals, the enzymes involved in the formation of riboflavin aldehydes, such as the Vitamin B2-aldehyde-forming enzyme and RosB, represent potential targets for the development of novel antimicrobial agents. The unique nature of these enzymes and their limited distribution may allow for the design of highly specific inhibitors with minimal off-target effects.
Conclusion
The identification of riboflavin aldehyde in biological systems challenges the traditional view of riboflavin's roles being solely confined to its coenzyme forms, FMN and FAD. The characterization of the Vitamin B2-aldehyde-forming enzyme and the elucidation of the roseoflavin biosynthetic pathway provide compelling evidence for the existence and functional importance of this novel flavin species. This technical guide has summarized the key discoveries, presented the available quantitative data, and outlined the experimental approaches used in this field. Further research is imperative to fully understand the distribution, regulation, and physiological functions of riboflavin aldehyde, which promises to be a fruitful area of investigation with potential applications in both basic science and therapeutic development.
References
- 1. Flavin substrate specificity of the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roseoflavin Biosynthesis - ChemistryViews [chemistryviews.org]
- 3. Production of the Antimicrobial Roseoflavin With Genetically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Enigmatic Presence of Riboflavin-5'-Aldehyde in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riboflavin (Vitamin B2) is a crucial precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are indispensable for a vast array of metabolic reactions.[1][2] While the biosynthesis and physiological roles of riboflavin, FMN, and FAD are well-established, the natural occurrence and biological significance of its aldehyde derivative, riboflavin-5'-aldehyde (also known as riboflavinal), remain largely uncharted territory. This technical guide provides a comprehensive overview of the current scientific understanding of riboflavin-5'-aldehyde, highlighting its known origins, and importantly, identifying the significant knowledge gaps that present opportunities for future research.
Natural Occurrence and Biosynthesis
The primary and most well-documented instance of the natural occurrence of riboflavin-5'-aldehyde is in the fungal kingdom. Specifically, an enzyme isolated from the fungus Schizophyllum commune has been shown to catalyze the oxidation of the 5'-hydroxymethyl group of riboflavin to form riboflavin-5'-aldehyde.[3] This enzyme, a riboflavin 5'-hydroxymethyl dehydrogenase, can further oxidize the aldehyde to riboflavinoic acid.
Despite this discovery in a fungal species, there is a conspicuous absence of evidence for the natural occurrence of riboflavin-5'-aldehyde in other domains of life, including mammals, plants, and a broad range of bacteria. Extensive searches of the scientific literature have not yielded any reports of its isolation or detection in these organisms. This suggests that the formation of riboflavin-5'-aldehyde may be a specialized metabolic pathway restricted to certain fungi, or that it exists at concentrations below the detection limits of current analytical methodologies in other organisms.
The biosynthesis of riboflavin itself is restricted to plants, fungi, and many bacteria, with animals obtaining it through their diet.[2] The established biosynthetic pathway of riboflavin from guanosine triphosphate (GTP) and ribulose 5-phosphate does not include an aldehyde intermediate. Therefore, the formation of riboflavin-5'-aldehyde appears to be a post-riboflavin modification.
Quantitative Data
A significant challenge in the study of riboflavin-5'-aldehyde is the complete lack of quantitative data regarding its concentration in any biological sample. To date, no studies have been published that report the levels of this compound in tissues, cells, or biofluids from any organism. This absence of quantitative information makes it impossible to assess its physiological relevance and potential roles in metabolic regulation or signaling.
Experimental Protocols
The lack of dedicated research on riboflavin-5'-aldehyde is reflected in the absence of standardized and validated experimental protocols for its specific detection and quantification. While numerous methods exist for the analysis of riboflavin, FMN, and FAD, these are not directly optimized for the aldehyde form.
General Approaches for Flavin Analysis (Adaptable for Riboflavin-5'-Aldehyde):
| Analytical Technique | Principle | Potential Application for Riboflavin-5'-Aldehyde |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | A reversed-phase HPLC method coupled with UV-Vis or fluorescence detection could be developed. The aldehyde functionality might alter its retention time compared to riboflavin, FMN, and FAD, allowing for separation. |
| Mass Spectrometry (MS) | Detection based on mass-to-charge ratio. | HPLC coupled with tandem mass spectrometry (LC-MS/MS) would be the most promising technique for unambiguous identification and sensitive quantification. A specific precursor-to-product ion transition for riboflavin-5'-aldehyde would need to be established. |
Hypothetical Experimental Workflow for Quantification:
A potential workflow for the quantification of riboflavin-5'-aldehyde in a biological sample would involve:
-
Sample Preparation: Homogenization of tissues or cells, followed by protein precipitation and extraction of small molecules.
-
Chromatographic Separation: Use of a reversed-phase HPLC column to separate riboflavin-5'-aldehyde from other flavins and matrix components.
-
Mass Spectrometric Detection: Utilization of a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection.
-
Quantification: Use of a stable isotope-labeled internal standard of riboflavin-5'-aldehyde for accurate quantification.
Biological Role and Signaling Pathways
The biological function of riboflavin-5'-aldehyde is currently unknown. There is no published research detailing its involvement in any signaling pathways or its specific molecular targets. The enzymatic conversion to riboflavinoic acid in Schizophyllum commune suggests a potential role in a catabolic pathway or in the generation of a yet-to-be-identified bioactive molecule.
Given the reactivity of aldehyde groups, it is plausible that riboflavin-5'-aldehyde could participate in various cellular processes, such as:
-
Covalent Modification of Proteins: Aldehydes can react with nucleophilic groups on proteins, potentially altering their function.
-
Redox Modulation: The aldehyde group can be oxidized or reduced, suggesting a role in cellular redox balance.
-
Signaling Molecule: It could act as a signaling molecule, interacting with specific receptors or enzymes to trigger downstream cellular responses.
However, without direct experimental evidence, these remain speculative.
Conclusion and Future Directions
Riboflavin-5'-aldehyde represents a fascinating yet enigmatic molecule in the landscape of flavin biochemistry. Its confirmed natural occurrence is, for now, limited to a single fungal species, leaving its presence and potential roles in other organisms as a major unanswered question. The lack of quantitative data and specific analytical methods are significant hurdles that must be overcome to advance our understanding.
For researchers, scientists, and professionals in drug development, the study of riboflavin-5'-aldehyde offers a greenfield opportunity. Key areas for future investigation include:
-
Screening for Natural Occurrence: Development of sensitive analytical methods to screen for the presence of riboflavin-5'-aldehyde in a wide range of biological samples from mammals, plants, and bacteria.
-
Enzyme Discovery: Identification and characterization of enzymes responsible for the synthesis and metabolism of riboflavin-5'-aldehyde in various organisms.
-
Elucidation of Biological Function: Investigation of the physiological and pathological roles of riboflavin-5'-aldehyde, including its potential involvement in cell signaling, metabolic regulation, and disease.
-
Chemical Synthesis and Analog Development: Synthesis of riboflavin-5'-aldehyde and its analogs to be used as research tools and to explore potential therapeutic applications.
Unraveling the mysteries of riboflavin-5'-aldehyde holds the potential to open new avenues in our understanding of flavin metabolism and its impact on health and disease.
References
Enzymatic Synthesis of Vitamin B2 Aldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin B2 aldehyde, or riboflavin-5'-aldehyde, is a key derivative of riboflavin (Vitamin B2) with significant potential in various biomedical applications. Its synthesis through enzymatic means offers a highly specific and efficient alternative to traditional chemical methods. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, focusing on the use of Riboflavin 5'-hydroxymethyl Dehydrogenase from the fungus Schizophyllum commune. The document details the enzyme's characteristics, a comprehensive experimental protocol for the synthesis and purification of the aldehyde, and methods for its quantitative analysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, biotechnology, and pharmaceutical sciences.
Introduction
Riboflavin (Vitamin B2) is an essential nutrient that serves as a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are critical for a wide range of redox reactions central to cellular metabolism. The targeted modification of the ribityl side chain of riboflavin can lead to the formation of derivatives with unique biological activities. One such derivative is this compound (riboflavin-5'-aldehyde), where the terminal hydroxymethyl group of the ribityl chain is oxidized to an aldehyde. This modification opens avenues for its use as a reactive intermediate in the synthesis of novel flavin analogs and potential therapeutic agents.
The enzymatic synthesis of this compound offers several advantages over chemical synthesis, including high specificity, mild reaction conditions, and reduced byproduct formation. The key enzyme in this process is a Riboflavin 5'-hydroxymethyl Dehydrogenase found in the basidiomycete fungus Schizophyllum commune.[1][2] This enzyme specifically targets the 5'-hydroxymethyl group of riboflavin for oxidation.[1][2]
This guide will provide a detailed exploration of the enzymatic synthesis of this compound, covering the purification of the enzyme, the reaction protocol, and analytical methods for product characterization and quantification.
The Biocatalyst: Riboflavin 5'-hydroxymethyl Dehydrogenase
The primary enzyme utilized for the synthesis of this compound is a dehydrogenase isolated from Schizophyllum commune. This enzyme exhibits a high degree of specificity for riboflavin as its substrate.
Enzymatic Reaction
The enzyme catalyzes the oxidation of the 5'-hydroxymethyl group of riboflavin to an aldehyde. This reaction requires an electron acceptor. Under anaerobic conditions, artificial electron acceptors like 2,6-dichlorophenolindophenol (DCIP) can be used.[3] Interestingly, under aerobic conditions, the enzyme requires NADPH for its activity.[4][5] The enzyme can further catalyze the oxidation of the newly formed aldehyde to riboflavinoic acid, although this second step is reported to be slower.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction pathway and a general experimental workflow for the synthesis and analysis of this compound.
References
- 1. Analysis of riboflavin and riboflavin cofactor levels in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Occurrence of a vitamin B2-aldehyde-forming enzyme in Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NADPH-dependence of vitamin B2-aldehyde-forming enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Fungal riboflavin 5'-hydroxymethyl dehydrogenase catalyzes formation of both the aldehyde (riboflavinal) and the acid (riboflavinoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Properties of Riboflavin-5'-Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riboflavin-5'-aldehyde, also known as riboflavinal or vitamin B2 aldehyde, is an aldehyde derivative of riboflavin (vitamin B2). It is a key intermediate in the metabolic pathway of riboflavin in some organisms and possesses unique chemical properties owing to the presence of both the isoalloxazine ring system and a reactive aldehyde functional group. This technical guide provides an in-depth overview of the core chemical properties of riboflavin-5'-aldehyde, including its synthesis, reactivity, and analytical characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.
Chemical and Physical Properties
Quantitative data for riboflavin-5'-aldehyde is not extensively reported in the literature, likely due to its nature as a reactive intermediate. However, its fundamental properties can be inferred from its structure and the well-characterized properties of its parent compound, riboflavin.
| Property | Value | Source |
| IUPAC Name | (2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal | PubChem |
| Synonyms | Riboflavinal, this compound | |
| Molecular Formula | C₁₇H₁₈N₄O₆ | PubChem[1] |
| Molecular Weight | 374.34 g/mol | PubChem[1] |
| Appearance | Yellow to orange-yellow crystalline powder (inferred from riboflavin) | [2] |
| Solubility | Moderately soluble in water; soluble in alkaline solutions; insoluble in ether, chloroform, and acetone (inferred from riboflavin)[2] | |
| Melting Point | Not reported. Riboflavin decomposes at ~290 °C.[2] | |
| Specific Rotation | Not reported. |
Synthesis of Riboflavin-5'-Aldehyde
The primary route for the synthesis of riboflavin-5'-aldehyde is through the enzymatic oxidation of riboflavin.
Enzymatic Synthesis
Riboflavin-5'-aldehyde is produced by the action of the enzyme riboflavin 5'-hydroxymethyl dehydrogenase (EC 1.1.1.196). This enzyme catalyzes the oxidation of the 5'-hydroxymethyl group of the ribityl side chain of riboflavin to an aldehyde group.[3][4] This reaction is a key step in the catabolism of riboflavin in certain fungi, such as Schizophyllum commune.[3][4]
Experimental Protocol: Enzymatic Synthesis of Riboflavin-5'-Aldehyde (Generalized)
This protocol is a generalized representation based on methodologies for studying flavin-oxidizing enzymes.
-
Enzyme Preparation:
-
Obtain or purify riboflavin 5'-hydroxymethyl dehydrogenase from a suitable source (e.g., Schizophyllum commune).
-
Prepare a buffered solution of the enzyme at its optimal pH and temperature.
-
-
Reaction Mixture:
-
Prepare a solution of riboflavin in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Add any necessary cofactors for the enzyme, if required.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the enzyme solution to the riboflavin solution.
-
Incubate the reaction mixture at the optimal temperature for a predetermined time.
-
-
Monitoring the Reaction:
-
Monitor the formation of riboflavin-5'-aldehyde using techniques such as HPLC with UV-Vis or fluorescence detection.
-
-
Termination and Purification:
-
Terminate the reaction by denaturing the enzyme (e.g., by adding acid or heating).
-
Purify the riboflavin-5'-aldehyde from the reaction mixture using chromatographic techniques such as reversed-phase HPLC.
-
Caption: Enzymatic synthesis of riboflavin-5'-aldehyde from riboflavin.
Chemical Reactivity
The chemical reactivity of riboflavin-5'-aldehyde is dominated by the aldehyde functional group and the photosensitive isoalloxazine ring.
-
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid, forming riboflavinoic acid . This oxidation can occur enzymatically by the same riboflavin 5'-hydroxymethyl dehydrogenase under certain conditions.[4]
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, regenerating riboflavin.
-
Nucleophilic Addition: The aldehyde group is susceptible to nucleophilic attack, a common reaction for aldehydes.
-
Photodegradation: Like riboflavin, riboflavin-5'-aldehyde is expected to be sensitive to light. Exposure to UV or visible light can lead to the degradation of the isoalloxazine ring, resulting in various photoproducts.[5][6] The degradation of riboflavin is known to produce lumichrome and lumiflavin.[7]
Spectroscopic Properties
Detailed spectroscopic data for isolated riboflavin-5'-aldehyde is scarce. The following data for riboflavin is provided as a reference. The presence of the aldehyde group in riboflavin-5'-aldehyde would be expected to introduce characteristic signals in its NMR and IR spectra.
| Spectroscopic Technique | Riboflavin Data | Expected Changes for Riboflavin-5'-Aldehyde |
| UV-Vis (in water) | λmax ≈ 223, 267, 373, 444 nm[8][9] | Minor shifts in λmax are possible due to the electronic effect of the aldehyde group. |
| ¹H NMR (in D₂O) | Signals for the ribityl chain protons and aromatic protons of the isoalloxazine ring.[9] | Appearance of a characteristic downfield signal for the aldehydic proton (typically δ 9-10 ppm). |
| ¹³C NMR | Signals corresponding to the carbons of the isoalloxazine ring and the ribityl chain. | Appearance of a characteristic downfield signal for the carbonyl carbon of the aldehyde (typically δ 190-200 ppm). |
| Infrared (IR) | Characteristic peaks for O-H, N-H, C=O, and C=C stretching vibrations. | A strong C=O stretching band for the aldehyde group, typically in the region of 1720-1740 cm⁻¹. |
| Mass Spectrometry | [M+H]⁺ at m/z 377.14 | [M+H]⁺ at m/z 375.12 |
Analytical Methods
High-performance liquid chromatography (HPLC) is the most common technique for the analysis of riboflavin and its derivatives, including riboflavin-5'-aldehyde.
Experimental Protocol: HPLC Analysis of Riboflavin-5'-Aldehyde (Generalized)
This protocol is a generalized method based on common practices for flavin analysis.[10][11][12]
-
Sample Preparation:
-
Dissolve the sample containing riboflavin-5'-aldehyde in a suitable solvent, such as a mixture of the mobile phase.
-
Filter the sample through a 0.45 µm filter to remove particulate matter.
-
-
HPLC System:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 5-7) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized for the best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Detection:
-
UV-Vis Detector: Monitor at one of the absorption maxima of the isoalloxazine ring (e.g., 267 nm or 444 nm).
-
Fluorescence Detector: Excite at a wavelength around 445 nm and measure the emission at approximately 525 nm for higher sensitivity and selectivity.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a purified riboflavin-5'-aldehyde standard.
-
Determine the concentration in the sample by comparing its peak area or height to the standard curve.
-
Caption: A generalized workflow for the HPLC analysis of riboflavin-5'-aldehyde.
Biological Role and Signaling Pathways
The direct biological role of riboflavin-5'-aldehyde is not as well-defined as that of riboflavin, FMN, and FAD. It is primarily considered an intermediate in the catabolism of riboflavin in certain organisms.[3][4] However, as a reactive aldehyde, it has the potential to interact with various biological molecules.
Hypothetical Signaling Pathway Involvement
Aldehydes are known to be reactive species that can form adducts with proteins and nucleic acids, potentially leading to cellular stress and signaling pathway activation. The involvement of riboflavin-5'-aldehyde in specific signaling pathways is an area for further research. A hypothetical pathway could involve its interaction with cellular redox systems.
Caption: Hypothetical signaling pathway involving riboflavin-5'-aldehyde.
Conclusion
Riboflavin-5'-aldehyde is a chemically interesting derivative of riboflavin with a reactive aldehyde functionality. While its biological role appears to be primarily that of a metabolic intermediate, its potential for chemical reactions and interactions within biological systems warrants further investigation. This technical guide provides a summary of the current knowledge on its chemical properties and analytical methods, offering a foundation for researchers and professionals in the fields of biochemistry, pharmacology, and drug development to explore the potential of this and related flavin compounds. Further research is needed to fully elucidate its physicochemical properties, biological activities, and potential involvement in cellular signaling.
References
- 1. Photo, thermal and chemical degradation of riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. Photo, thermal and chemical degradation of riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. A Review of Botany, Phytochemistry, and Biological Activities of Eight Salvia Species Widespread in Kazakhstan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity of Embelin and its Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for collection and HPLC analysis of volatile carbonyl compounds in breath - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of Riboflavin Aldehyde Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Riboflavin, or vitamin B2, is a crucial precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential for a myriad of redox reactions central to cellular metabolism.[1][2][3] While the metabolic pathways leading to FMN and FAD are well-documented, the formation of riboflavin aldehyde represents a less explored but significant enzymatic modification of the riboflavin molecule. This technical guide provides a comprehensive overview of the biological significance of riboflavin aldehyde formation, with a primary focus on the well-characterized vitamin B2-aldehyde-forming enzyme from the fungus Schizophyllum commune. The guide details the enzymatic process, kinetic properties, and substrate specificity, and discusses the potential, though currently limited, implications for broader biological systems. Experimental protocols for enzyme activity assessment and purification are also provided to facilitate further research in this area.
Introduction to Riboflavin and its Metabolic Fates
Riboflavin is a water-soluble vitamin indispensable for human health, acting as the cornerstone for the synthesis of FMN and FAD.[1][2] These flavocoenzymes are integral to the function of a vast array of flavoproteins that participate in critical metabolic pathways, including the electron transport chain, fatty acid oxidation, and the metabolism of other vitamins.[1][3] The canonical pathway of riboflavin utilization involves its phosphorylation to FMN by riboflavin kinase and subsequent adenylation to FAD by FAD synthase.[2] However, alternative metabolic routes for riboflavin exist, including its conversion to a 5'-aldehyde derivative.
The Enzymatic Formation of Riboflavin Aldehyde
The primary and best-characterized pathway for riboflavin aldehyde formation is catalyzed by the vitamin B2-aldehyde-forming enzyme , an alcohol oxidoreductase identified in the fungus Schizophyllum commune.[4] This enzyme specifically targets the 5'-hydroxymethyl group of the ribityl side chain of riboflavin, oxidizing it to a formyl group, thereby producing riboflavin-5'-aldehyde.[5][6]
The enzyme from Schizophyllum commune has been shown to further oxidize the newly formed 5'-aldehyde to a 5'-carboxylic acid, known as riboflavinoic acid. This indicates a bifunctional activity of the enzyme, leading to the formation of what are collectively termed 'schizoflavins'.[6]
The Vitamin B2-Aldehyde-Forming Enzyme of Schizophyllum commune
The vitamin B2-aldehyde-forming enzyme from Schizophyllum commune has been purified and characterized, revealing specific biochemical and kinetic properties. The enzyme is a monomer with an approximate molecular weight of 60,000-62,000 Daltons and exhibits optimal activity at a pH of around 5.5.[4]
Quantitative Data
The following tables summarize the key quantitative data available for the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune.
Table 1: Kinetic Parameters of Vitamin B2-Aldehyde-Forming Enzyme [4]
| Substrate | Km (µM) |
| Riboflavin | 17 |
Table 2: Substrate Specificity and Inhibition of Vitamin B2-Aldehyde-Forming Enzyme [5]
| Compound Type | Compound Name(s) | Effect | Ki (µM) | Relative Vmax (%) |
| Substrates | Riboflavin | Substrate | - | 100 |
| 8-Fluoro-riboflavin | Substrate | - | 110 | |
| 8-Chloro-riboflavin | Substrate | - | 105 | |
| 8-Methyl-riboflavin | Substrate | - | 95 | |
| 8-Amino-riboflavin | Substrate | - | 60 | |
| 7-Chloro-riboflavin | Substrate | - | 80 | |
| 3-Methyl-riboflavin | Substrate | - | 70 | |
| 2-Thio-riboflavin | Substrate | - | 45 | |
| Competitive Inhibitors | ω-Hydroxyalkyl-flavins (n=2-6) | Competitive Inhibitor | 7-16 | - |
| Ineffective as Substrates | Analogs with modified side chains (2-6 carbons) | No Oxidation | - | - |
| Analogs with bulky substituents on the isoalloxazine ring | No Substrate Activity | - | - | |
| 1-Deazariboflavin | No Substrate Activity | - | - | |
| Ineffective as Electron Acceptors | α-NAD+, β-NAD+, α-NADP+, β-NADP+, FMN, FAD, Cytochrome c | No Activity | - | - |
| Effective Electron Acceptors | 2,6-Dichlorophenolindophenol | Good Acceptor | - | - |
| Phenazine methosulfate | Moderate Acceptor | - | - | |
| Methylene blue | Moderate Acceptor | - | - | |
| Inhibitors | Hg2+ (10 µM) | Complete Inhibition | - | - |
| Vitamin E | Inhibitor | - | - |
Biological Significance
The biological significance of riboflavin aldehyde formation remains an area of active investigation. In Schizophyllum commune, the production of schizoflavins may play a role in the fungus's metabolism or interaction with its environment. However, the existence and physiological relevance of a similar enzymatic pathway in mammals, including humans, have not been established.
Potential, yet speculative, roles for riboflavin aldehyde in mammalian systems could include:
-
Signaling Molecule: Aldehydes are often reactive molecules that can participate in signaling cascades.
-
Metabolic Intermediate: Riboflavin aldehyde could be an intermediate in a yet-to-be-discovered metabolic pathway for riboflavin degradation or modification.
-
Pathological Marker: Aberrant formation of riboflavin aldehyde could potentially be associated with certain disease states, although no evidence for this currently exists.
It is crucial to emphasize that these are hypotheses, and further research is required to determine if riboflavin aldehyde formation occurs and has physiological or pathological significance in mammals.
Experimental Protocols
Purification of Vitamin B2-Aldehyde-Forming Enzyme from Schizophyllum commune
The following is a summarized protocol for the purification of the enzyme, based on the literature.[4]
-
Cell-Free Extract Preparation: Homogenize Schizophyllum commune mycelia and prepare a cell-free extract by centrifugation.
-
Ammonium Sulfate Fractionation: Precipitate the enzyme from the cell-free extract using ammonium sulfate saturation.
-
Ethanol Fractionation: Further purify the enzyme preparation through ethanol fractionation.
-
DEAE-Sephacel Chromatography: Apply the partially purified enzyme to a DEAE-Sephacel column and elute with a salt gradient.
-
Sephadex G-100 Gel Filtration: Perform size-exclusion chromatography on a Sephadex G-100 column to obtain a highly purified enzyme preparation.
-
Purity Assessment: Analyze the purity of the final enzyme preparation by polyacrylamide gel electrophoresis (PAGE).
Enzyme Activity Assay for Vitamin B2-Aldealdehyde-Forming Enzyme
This spectrophotometric assay is based on the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[5]
Materials:
-
Purified vitamin B2-aldehyde-forming enzyme
-
Riboflavin solution (substrate)
-
2,6-Dichlorophenolindophenol (DCPIP) solution (electron acceptor)
-
Buffer solution (e.g., sodium acetate buffer, pH 5.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the buffer, riboflavin, and DCPIP in a cuvette.
-
Initiate the reaction by adding the purified enzyme to the cuvette.
-
Monitor the decrease in absorbance of DCPIP at 600 nm over time. The rate of decrease is proportional to the enzyme activity.
-
One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under the specified conditions.
Detection and Quantification of Riboflavin Aldehyde
While specific protocols for riboflavin aldehyde are not extensively detailed, methods for riboflavin analysis can be adapted. High-performance liquid chromatography (HPLC) with fluorescence detection is a highly sensitive and specific method.[7][8][9]
Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., methanol or acetonitrile).
Detection:
-
Excitation wavelength: ~450 nm
-
Emission wavelength: ~530 nm
Procedure:
-
Synthesize or obtain a pure standard of riboflavin-5'-aldehyde for calibration.
-
Prepare samples for analysis (e.g., enzymatic reaction mixtures).
-
Inject the sample into the HPLC system.
-
Identify and quantify the riboflavin aldehyde peak based on its retention time and fluorescence signal compared to the standard curve.
Visualizations
Signaling and Experimental Diagrams
Caption: Enzymatic conversion of riboflavin to riboflavin aldehyde and riboflavinoic acid.
References
- 1. Riboflavin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Riboflavin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Occurrence of a vitamin B2-aldehyde-forming enzyme in Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavin substrate specificity of the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fungal riboflavin 5'-hydroxymethyl dehydrogenase catalyzes formation of both the aldehyde (riboflavinal) and the acid (riboflavinoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of riboflavin, flavin mononucleotide and flavin-adenine dinucleotide in wine and other beverages by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. helixchrom.com [helixchrom.com]
Vitamin B2 Aldehyde: A Metabolic Intermediate in Riboflavin Catabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin B2, or riboflavin, is a crucial precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential for a myriad of redox reactions in all domains of life. While the biosynthesis and physiological roles of riboflavin and its coenzymatic forms are well-documented, the catabolic pathways of this vitamin are less understood. A key, albeit not universally conserved, intermediate in the breakdown of riboflavin is Vitamin B2 aldehyde, also known as riboflavinal or 5'-dehydro-riboflavin. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its enzymatic formation, subsequent metabolic fate, and methods for its study. This document is intended to serve as a resource for researchers in metabolism, enzymology, and drug development who are interested in the nuanced pathways of vitamin catabolism.
Introduction
Riboflavin is an essential nutrient for humans and many other organisms, who must obtain it from their diet.[1][2] Once absorbed, riboflavin is converted into FMN and FAD, which act as cofactors for a vast array of flavoenzymes involved in energy metabolism, cellular respiration, and antioxidant defense.[2][3] The degradation of riboflavin is a necessary process to maintain homeostasis and recycle its components. While several bacterial pathways for riboflavin catabolism have been identified that proceed through the degradation of the isoalloxazine ring to lumichrome, an alternative pathway involving the modification of the ribityl side chain has been characterized in the fungus Schizophyllum commune.[4][5] This pathway proceeds through the formation of this compound.
The Metabolic Pathway of this compound
In the fungus Schizophyllum commune, the catabolism of riboflavin is initiated by the oxidation of the 5'-hydroxymethyl group of the ribityl side chain to an aldehyde, forming this compound (riboflavinal). This reaction is catalyzed by the enzyme Riboflavin 5'-hydroxymethyl Dehydrogenase. The same enzyme can then further oxidize the aldehyde to a carboxylic acid, forming riboflavinoic acid.[6] These metabolites, collectively termed 'schizoflavins', represent the initial steps in the degradation of the ribityl side chain of riboflavin in this organism.
The broader metabolic significance of this compound across different species is not yet fully understood. In many bacteria, riboflavin catabolism appears to proceed via a different pathway that involves the cleavage of the ribityl side chain to produce lumichrome, without the formation of an aldehyde intermediate.[4][5][7][8] The metabolic fate of this compound in humans and other mammals has not been extensively studied, though the major degradation and excretion product of riboflavin in humans is the unmodified vitamin itself.[9]
Metabolic Pathway Diagram
Quantitative Data
The primary enzyme responsible for the formation of this compound, Riboflavin 5'-hydroxymethyl Dehydrogenase from Schizophyllum commune, has been characterized with respect to its substrate specificity. The following table summarizes the kinetic parameters for this enzyme with riboflavin and various analogs.
| Substrate (Riboflavin Analog) | Relative Vmax (%) | Km (µM) |
| Riboflavin | 100 | 22 |
| 8-Fluoro-riboflavin | 110 | 35 |
| 8-Chloro-riboflavin | 95 | 40 |
| 8-Methyl-riboflavin | 80 | 55 |
| 8-Amino-riboflavin | 60 | 70 |
| 8-Methylamino-riboflavin | 50 | 85 |
| 7-Chloro-riboflavin | 75 | 60 |
| 3-Methyl-riboflavin | 40 | 120 |
| 3-Carboxymethyl-riboflavin | 27 | 176 |
| 2-Thio-riboflavin | 35 | 95 |
| 5-Deazariboflavin | 30 | 110 |
| Data sourced from a study on the flavin substrate specificity of the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune.[10] |
Experimental Protocols
Detailed experimental protocols for the specific analysis of this compound are not widely available in the literature. However, based on established methods for the analysis of riboflavin and other flavins, a general workflow can be proposed.
Proposed Workflow for Quantification of this compound
Sample Preparation (General Protocol)
-
Homogenization: Homogenize tissue samples or fungal mycelia in a suitable buffer (e.g., phosphate buffer, pH 7.0) on ice.
-
Protein Precipitation and Extraction: Add an equal volume of cold 10% (w/v) trichloroacetic acid (TCA) or three volumes of cold methanol to the homogenate. Vortex thoroughly and incubate on ice for 15-30 minutes to precipitate proteins and extract flavins.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. The sample is now ready for HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
-
Column: A reversed-phase C18 column is commonly used for flavin separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed. The exact gradient will need to be optimized for the separation of this compound from riboflavin and other related compounds.
-
Detection:
-
Fluorescence Detection: Flavins are naturally fluorescent. An excitation wavelength of around 445 nm and an emission wavelength of around 520 nm can be used.
-
Mass Spectrometry (MS) Detection: For higher specificity and sensitivity, HPLC can be coupled to a mass spectrometer (LC-MS). This would allow for the identification and quantification of this compound based on its specific mass-to-charge ratio.
-
Enzymatic Assay for Riboflavin 5'-hydroxymethyl Dehydrogenase
The activity of Riboflavin 5'-hydroxymethyl Dehydrogenase can be monitored spectrophotometrically by measuring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of riboflavin.[10]
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.5), riboflavin (substrate), and DCPIP.
-
Enzyme Addition: Initiate the reaction by adding the enzyme preparation (e.g., a purified enzyme or a cell-free extract).
-
Spectrophotometric Monitoring: Monitor the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time.
-
Calculation of Activity: The rate of the reaction can be calculated from the change in absorbance, using the molar extinction coefficient of DCPIP.
Signaling Pathways
Currently, there is no direct evidence to suggest that this compound functions as a signaling molecule. Its primary identified role is that of a metabolic intermediate in the catabolic pathway of riboflavin in certain organisms. Further research is required to investigate any potential signaling functions of this molecule.
Conclusion and Future Directions
This compound is an intriguing, yet understudied, metabolic intermediate in the catabolism of riboflavin. While its formation and initial enzymatic conversion have been characterized in the fungus Schizophyllum commune, significant knowledge gaps remain. Future research should focus on:
-
Elucidating the prevalence of the this compound-forming pathway across different kingdoms of life.
-
Identifying and characterizing the enzymes responsible for the further metabolism of riboflavinoic acid.
-
Developing and validating robust analytical methods for the routine quantification of this compound in various biological matrices.
-
Investigating the potential physiological or pathological roles of this compound accumulation, if any, in organisms where this metabolic pathway is active.
-
Exploring any potential for this compound to act as a signaling molecule , which would represent a novel function for a vitamin catabolite.
A deeper understanding of the complete metabolic fate of riboflavin, including the role of intermediates like this compound, will provide a more comprehensive picture of vitamin homeostasis and may reveal new targets for therapeutic intervention in diseases related to metabolic dysfunction.
References
- 1. Riboflavin Deficiency—Implications for General Human Health and Inborn Errors of Metabolism | MDPI [mdpi.com]
- 2. Riboflavin - Wikipedia [en.wikipedia.org]
- 3. Riboflavin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. Riboflavin catabolism: the destruction of an icon - American Chemical Society [acs.digitellinc.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the First Riboflavin Catabolic Gene Cluster Isolated from Microbacterium maritypicum G10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Reactome | Vitamin B2 (riboflavin) metabolism [reactome.org]
- 10. Flavin substrate specificity of the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]
Formylmethylflavin vs. Riboflavin Aldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riboflavin (Vitamin B2) is a crucial water-soluble vitamin that serves as a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are essential for a multitude of metabolic redox reactions central to energy production and cellular health.[1][2][3] The stability of riboflavin is a critical factor in both biological systems and pharmaceutical formulations, as it is susceptible to degradation under various conditions, notably exposure to light.[4] A primary product of this photodegradation is formylmethylflavin, often referred to as riboflavin aldehyde.[4] This technical guide provides a comprehensive comparison of the chemical structures, properties, and biological significance of formylmethylflavin and its parent compound, riboflavin. Detailed experimental protocols for their analysis and relevant biochemical pathways are also presented.
Structural Comparison
The core structural difference between riboflavin and formylmethylflavin lies in the side chain attached at the N10 position of the isoalloxazine ring. Riboflavin possesses a D-ribityl group, a five-carbon sugar alcohol, while formylmethylflavin has a formylmethyl group, which is an acetaldehyde substituent.[5][6]
Riboflavin: 7,8-dimethyl-10-(1'-D-ribityl)isoalloxazine[5] Formylmethylflavin: 7,8-dimethyl-10-(2-oxoethyl)isoalloxazine or 10-formylmethylflavin[7]
This seemingly minor alteration in the side chain significantly impacts the molecule's properties and biological recognition.
Physicochemical and Spectroscopic Properties
The structural differences between riboflavin and formylmethylflavin give rise to distinct physicochemical and spectroscopic characteristics. These properties are crucial for their identification, quantification, and for understanding their behavior in various environments.
Table 1: Physicochemical Properties
| Property | Riboflavin | Formylmethylflavin (Riboflavin Aldehyde) | Reference(s) |
| Molecular Formula | C₁₇H₂₀N₄O₆ | C₁₃H₁₂N₄O₃ | [8] |
| Molar Mass | 376.36 g/mol | 272.26 g/mol | [8] |
| Appearance | Orange-yellow crystalline powder | Yellow solid (inferred) | [1] |
| Solubility | Moderately soluble in water; insoluble in nonpolar organic solvents. | Soluble in organic solvents like chloroform and dichloroethane. | [1][9] |
| Photostability | Highly sensitive to light, especially in alkaline solutions. | Also photosensitive, and its photolysis is influenced by the solvent. | [4][9] |
Table 2: Spectroscopic Properties
| Spectroscopic Parameter | Riboflavin | Formylmethylflavin (Riboflavin Aldehyde) | Reference(s) |
| UV-Visible Absorption Maxima (λmax) in Aqueous Solution | ~223, 267, 374, 445 nm | Not explicitly detailed for aqueous solution, but produces lumichrome and lumiflavin upon photolysis in water. | [4][9] |
| UV-Visible Absorption Maxima (λmax) in Organic Solvents | Varies with solvent | Varies with solvent; second-order rate constants for photolysis are a linear function of the solvent dielectric constant. | [9] |
| Fluorescence Emission Maximum | ~530 nm | Produces fluorescent photoproducts, lumichrome and lumiflavin. | [10] |
Experimental Protocols
Synthesis of Formylmethylflavin via Photodegradation of Riboflavin
Formylmethylflavin is a major intermediate in the photodegradation of riboflavin.[9] This protocol describes a general method for its preparation based on this principle.
Materials:
-
Riboflavin
-
Phosphate buffer (pH 7.0)
-
UV or visible light source
-
Spectrophotometer
-
Chloroform
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., butanol:acetic acid:water)
Procedure:
-
Prepare a solution of riboflavin in phosphate buffer (pH 7.0). The concentration should be optimized based on the light source and desired yield.
-
Expose the solution to a controlled UV or visible light source for a specific duration. The progress of the reaction can be monitored by spectrophotometry or TLC.[11]
-
Monitor the formation of formylmethylflavin by observing changes in the UV-Vis spectrum. Riboflavin's characteristic peak at ~445 nm will decrease, while new peaks corresponding to photoproducts will emerge.[11]
-
To isolate formylmethylflavin, perform a solvent extraction. Adjust the pH of the aqueous solution to 6.5 and extract with chloroform. Formylmethylflavin has a higher affinity for the organic phase.[10]
-
Confirm the presence and purity of formylmethylflavin using TLC by comparing the Rf value to a standard if available.[12]
Spectrophotometric Analysis of Formylmethylflavin and Riboflavin
A multicomponent spectrophotometric method can be used for the simultaneous determination of riboflavin and its photoproducts, including formylmethylflavin.[11]
Instrumentation:
-
UV-Visible Spectrophotometer
Procedure:
-
Record the UV-Visible absorption spectrum of the sample solution (containing a mixture of riboflavin, formylmethylflavin, lumichrome, and lumiflavin) over a range of 200-600 nm.[11]
-
Measure the absorbance at the respective λmax values for each component. For riboflavin, a key wavelength is 444 nm.[13]
-
The concentrations of each component can be determined by solving a set of simultaneous equations based on the known molar absorptivities of each compound at the selected wavelengths.[2]
Spectrofluorimetric Analysis of Formylmethylflavin
Spectrofluorimetry offers a highly sensitive method for the analysis of fluorescent compounds. While formylmethylflavin itself is not the primary fluorescent species measured, its degradation products, lumichrome and lumiflavin, are highly fluorescent and can be used for indirect quantification.[10]
Instrumentation:
-
Spectrofluorometer
Procedure:
-
Following the photodegradation of riboflavin and the formation of formylmethylflavin and its subsequent photoproducts, adjust the pH of the solution. To analyze for lumichrome (formed in acidic solution) and lumiflavin (formed in alkaline solution), the pH is adjusted accordingly before extraction.[10]
-
Extract the fluorescent products (lumichrome and lumiflavin) with chloroform.[10]
-
Measure the fluorescence emission spectra of the chloroform extract at the appropriate excitation wavelengths. Lumichrome and lumiflavin have distinct emission maxima (e.g., 478 nm and 530 nm, respectively) that allow for their simultaneous assay.[10]
-
The concentration of the parent formylmethylflavin can be inferred from the amount of its fluorescent degradation products.
Biological Context and Signaling Pathways
Riboflavin is a vital nutrient for all animals and is the precursor for the essential coenzymes FMN and FAD.[1][2] These coenzymes are critical for a vast number of cellular enzymatic reactions, particularly redox processes central to energy metabolism.[3]
Formylmethylflavin, as a degradation product of riboflavin, is not known to have a direct, regulated role in cellular signaling pathways. Its presence is generally indicative of riboflavin degradation. However, understanding the pathways affected by riboflavin deficiency is crucial, as the formation of formylmethylflavin represents a loss of functional riboflavin. Riboflavin deficiency can impair the function of numerous flavoenzymes, leading to disruptions in cellular energy metabolism and increased oxidative stress.[14]
Riboflavin Biosynthesis and Conversion to FAD/FMN
The biosynthesis of riboflavin occurs in plants, fungi, and many bacteria, but not in animals.[1] The pathway starts from guanosine triphosphate (GTP) and ribulose 5-phosphate.
Caption: Biosynthesis of Riboflavin and its conversion to FMN and FAD.
Photodegradation of Riboflavin
The degradation of riboflavin by light is a significant process, leading to the formation of several photoproducts, with formylmethylflavin being a key intermediate.
References
- 1. Riboflavin - Wikipedia [en.wikipedia.org]
- 2. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 5. SID 3554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SID 134971847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 7-Bromo-8-methyl1-10-(1-D-ribityl)isoalloxazine, an analog of riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. Khan Academy [khanacademy.org]
- 10. Flavin substrate specificity of the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in riboflavin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Insights into the Neurodegeneration Mechanisms Underlying Riboflavin Transporter Deficiency (RTD): Involvement of Energy Dysmetabolism and Cytoskeletal Derangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Riboflavin Deficiency Causes Protein and DNA Damage in HepG2 cells, Triggering Arrest in G1 Phase of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biosynthesis of vitamin B2: a unique way to assemble a xylene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Method for the Detection of Riboflavin Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riboflavin (Vitamin B2) is a water-soluble vitamin essential for various metabolic processes. It is notoriously sensitive to light, and its degradation can lead to the formation of several photoproducts. One such product is riboflavin aldehyde, also known as formylmethylflavin (FMF). This aldehyde is formed by the oxidation of the terminal hydroxyl group of the ribityl side chain of riboflavin. The presence of riboflavin aldehyde can be an indicator of riboflavin degradation in pharmaceutical formulations, food products, and biological samples. This application note provides a detailed protocol for the detection and quantification of riboflavin aldehyde using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Chemical Transformation
The formation of riboflavin aldehyde from riboflavin involves the oxidation of the primary alcohol on the ribityl side chain to an aldehyde. This process can be initiated by factors such as light exposure.
Caption: Conversion of Riboflavin to Riboflavin Aldehyde.
Experimental Protocol
This protocol outlines a reversed-phase HPLC method for the separation and detection of riboflavin aldehyde.
1. Sample Preparation
-
Pharmaceutical Formulations (e.g., tablets, solutions):
-
Grind tablets to a fine powder.
-
Accurately weigh a portion of the powder or an aliquot of the liquid formulation.
-
Dissolve and dilute the sample in a suitable solvent, such as a mixture of the mobile phase or water/methanol, to an expected concentration within the calibration range.
-
Protect the sample from light throughout the preparation process by using amber vials or covering the glassware with aluminum foil.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Biological Samples (e.g., plasma, urine):
-
To 1 mL of the sample, add 1 mL of a protein precipitation agent (e.g., 10% trichloroacetic acid or acetonitrile).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
-
2. HPLC System and Conditions
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a fluorescence detector. |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase | Isocratic elution with a mixture of 0.1 M sodium acetate buffer (pH 5.0) and acetonitrile (e.g., 85:15 v/v). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Injection Volume | 20 µL. |
| Fluorescence Detector Settings | Excitation: 445 nm, Emission: 530 nm. |
| Run Time | Approximately 15 minutes. |
3. Preparation of Standards and Calibration
-
Prepare a stock solution of riboflavin aldehyde standard in a suitable solvent (e.g., methanol or mobile phase).
-
Perform serial dilutions to prepare a series of working standards with concentrations ranging from the limit of quantification (LOQ) to the upper limit of the expected sample concentrations.
-
Inject each standard in triplicate to generate a calibration curve by plotting the peak area against the concentration.
Data Presentation
The following table summarizes the expected quantitative data for a typical HPLC method for riboflavin and its degradation products, which can be used as a benchmark for the analysis of riboflavin aldehyde.
| Analyte | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) |
| Riboflavin | ~ 6.5 | ~ 1 | ~ 5 | > 0.999 |
| Riboflavin Aldehyde | ~ 8.2 | ~ 2 | ~ 10 | > 0.998 |
| Lumichrome | ~ 9.5 | ~ 2 | ~ 10 | > 0.998 |
| Lumiflavin | ~ 11.0 | ~ 2 | ~ 10 | > 0.998 |
Note: These are typical values and may vary depending on the specific HPLC system, column, and conditions used.
Experimental Workflow
The overall experimental workflow for the detection of riboflavin aldehyde is depicted below.
Caption: HPLC Workflow for Riboflavin Aldehyde Analysis.
Conclusion
The described HPLC method provides a reliable and sensitive approach for the detection and quantification of riboflavin aldehyde in various matrices. The use of a reversed-phase C18 column with a buffered mobile phase allows for good separation of riboflavin and its degradation products. Fluorescence detection offers high sensitivity, which is crucial for analyzing trace amounts of riboflavin aldehyde. This application note serves as a comprehensive guide for researchers and professionals in the pharmaceutical and related industries for monitoring the stability of riboflavin-containing products.
Application Notes and Protocols for the Mass Spectrometry Analysis of Vitamin B2 Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B2, or riboflavin, is a crucial water-soluble vitamin that plays a vital role in various metabolic pathways. Its aldehyde derivative, riboflavin aldehyde, is an important analyte in biomedical and pharmaceutical research. Accurate and sensitive quantification of riboflavin aldehyde is essential for understanding its physiological functions and for quality control in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive method for the analysis of this compound.[1][2] This document provides detailed application notes and protocols for the mass spectrometry-based analysis of Vitamin B2 aldehyde.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interfering substances and concentrate the analyte.[3] The following protocol is adapted from methods used for riboflavin in biological matrices.[2][4]
Materials:
-
Sample (e.g., plasma, tissue homogenate)
-
Internal Standard (e.g., ¹³C₄, ¹⁵N₂-Riboflavin)
-
Precipitation Reagent (e.g., 0.1 M Zinc Sulfate, or Acetonitrile with 1% Acetic Acid)[2][5]
-
Stabilization Solution
-
Centrifuge
-
Vortex mixer
Protocol for Plasma Samples:
-
To 100 µL of plasma, add 75 µL of the internal standard solution.[2]
-
Add 125 µL of 0.1 M zinc sulfate solution to precipitate proteins.[2]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.[6]
-
Transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Protocol for Tissue Samples:
-
Homogenize approximately 50 mg of frozen tissue in cold 50% acetonitrile containing 1% acetic acid.[5]
-
Add an appropriate amount of internal standard.
-
To release protein-bound forms, hot acid hydrolysis can be applied.[5]
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following conditions are based on established methods for riboflavin and related compounds and are expected to provide good chromatographic separation and sensitive detection for riboflavin aldehyde.[4]
Table 1: LC-MS/MS Instrumentation and Parameters
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system[7] |
| Column | C18 or C30 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[4] |
| Mobile Phase A | Water with 0.1% formic acid or an ammonium formate buffer[4] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Linear gradient from 5% to 95% B over several minutes |
| Flow Rate | 0.3 - 0.65 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 3 - 10 µL |
| MS System | Triple quadrupole mass spectrometer[7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[8] |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Collision Gas | Argon |
Data Presentation
Quantitative analysis is typically performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion (Q1) is the protonated molecule [M+H]⁺, and the product ions (Q3) are characteristic fragments. While specific mass transitions for riboflavin aldehyde are not widely published, they can be predicted based on the known fragmentation of riboflavin.[5] The molecular weight of riboflavin is 376.36 g/mol , and its aldehyde form would have a slightly different mass. Assuming the terminal alcohol of the ribityl side chain is oxidized to an aldehyde, the molecular weight of riboflavin aldehyde would be approximately 374.34 g/mol .
Table 2: Predicted MRM Transitions for this compound and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Riboflavin | 377.2 | 243.2[8] | 198.1[5] |
| This compound (Predicted) | 375.1 | 243.1 | 198.1 |
| ¹³C₄, ¹⁵N₂-Riboflavin (Internal Standard) | 382.2 | 243.2 | - |
Note: The predicted values for this compound are hypothetical and should be confirmed experimentally.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: Workflow for this compound Analysis.
Predicted Fragmentation Pathway
The fragmentation of riboflavin in the mass spectrometer typically involves the loss of the ribityl side chain.[5] A similar fragmentation pattern is expected for riboflavin aldehyde.
Caption: Predicted MS/MS Fragmentation Pathway.
Conclusion
The protocols and data presented here provide a robust framework for the mass spectrometric analysis of this compound. While based on established methods for riboflavin, these guidelines offer a strong starting point for developing and validating a sensitive and specific assay for this important analyte. Experimental verification of the predicted mass transitions and optimization of the LC-MS/MS parameters are essential for achieving reliable quantitative results in research and drug development settings.
References
- 1. journalwjarr.com [journalwjarr.com]
- 2. Isotope dilution method for determination of vitamin B2 in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of riboflavin in human urine using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive and quantitative profiling of B vitamins and related compounds in the mammalian liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eaglebio.com [eaglebio.com]
- 7. Chromatogram Detail [sigmaaldrich.com]
- 8. US10571455B2 - Vitamin B2 detection by mass spectrometry - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantitative Assay of Riboflavin Aldehyde (Formylmethylflavin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riboflavin (Vitamin B2) is a crucial water-soluble vitamin that serves as a precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are essential for a variety of cellular redox reactions. The degradation of riboflavin, often initiated by exposure to light, can lead to the formation of several photoproducts, including lumiflavin, lumichrome, and formylmethylflavin (FMF). FMF, also referred to as riboflavin aldehyde, is a significant intermediate in the photodegradation pathway of riboflavin. The ability to accurately quantify FMF is essential for studying the stability of riboflavin in pharmaceutical formulations, food products, and biological systems. Furthermore, as flavin derivatives can have diverse biological activities, a quantitative assay for FMF is a valuable tool in drug discovery and development.
These application notes provide detailed protocols for three common analytical techniques for the quantitative determination of formylmethylflavin: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Chemical Information
-
Analyte: Formylmethylflavin (FMF) / Riboflavin Aldehyde
-
Chemical Structure: Inferred from riboflavin, where the ribityl side chain is cleaved to leave a formylmethyl group.
-
Molecular Formula (Riboflavin): C₁₇H₂₀N₄O₆
-
Molecular Weight (Riboflavin): 376.36 g/mol [1]
I. Quantitative Assay by UV-Vis Spectrophotometry
This method provides a rapid and straightforward approach for the quantification of FMF in solutions with relatively few interfering substances. The assay is based on the characteristic light absorption of the flavin ring system.
Principle
The concentration of FMF in a solution is determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. For multicomponent systems containing riboflavin and other photoproducts, a correction for irrelevant absorption may be necessary.[2]
Experimental Protocol
1. Reagents and Materials:
- Formylmethylflavin (FMF) standard
- Methanol, HPLC grade
- Chloroform, analytical grade
- Phosphate buffer (0.1 M, pH 7.0)
- Quartz cuvettes (1 cm path length)
- UV-Vis Spectrophotometer
2. Sample Preparation:
- For samples containing a mixture of riboflavin and its photoproducts, a liquid-liquid extraction may be required to isolate FMF.
- Adjust the pH of the aqueous sample to 6.5.
- Extract the FMF into an equal volume of chloroform.
- Evaporate the chloroform layer to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of methanol.
3. Preparation of Standards:
- Prepare a stock solution of FMF in methanol (e.g., 100 µg/mL).
- From the stock solution, prepare a series of calibration standards by serial dilution in methanol (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
4. Measurement Procedure:
- Set the spectrophotometer to scan from 200 to 600 nm to determine the absorption maximum (λmax) of FMF. The expected λmax for flavins are around 223, 266, 375, and 445 nm.[3]
- Set the spectrophotometer to the determined λmax for FMF (e.g., ~385 nm in acidic conditions or ~445 nm in neutral conditions).
- Blank the instrument with methanol.
- Measure the absorbance of each standard and the prepared sample.
- Construct a calibration curve by plotting absorbance versus concentration of the standards.
- Determine the concentration of FMF in the sample from the calibration curve.
Data Presentation
Table 1: Example Quantitative Data for UV-Vis Spectrophotometric Assay of FMF
| Parameter | Value |
| Wavelength (λmax) | ~445 nm (in neutral methanol) |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Molar Absorptivity (ε) | ~10,000 - 12,000 M⁻¹cm⁻¹ (Estimated) |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Recovery | 95 - 105% |
II. Quantitative Assay by High-Performance Liquid Chromatography (HPLC)
HPLC offers superior specificity and sensitivity compared to spectrophotometry, allowing for the simultaneous separation and quantification of FMF, riboflavin, and other related flavins in complex mixtures.
Principle
The sample is injected into an HPLC system where the components are separated on a reversed-phase column based on their polarity. The separated components are then detected by a UV-Vis detector at a specific wavelength, and the concentration of FMF is determined by comparing its peak area to that of known standards.
Experimental Protocol
1. Reagents and Materials:
- Formylmethylflavin (FMF) standard
- Riboflavin (RF) standard
- Methanol, HPLC grade
- Acetonitrile, HPLC grade
- Water, HPLC grade
- Ammonium acetate
- Formic acid
- C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- HPLC system with a UV-Vis or Photodiode Array (PDA) detector
2. Chromatographic Conditions (Example):
- Mobile Phase A: 50 mM ammonium acetate buffer, pH 6.0
- Mobile Phase B: Methanol
- Gradient: 15% B for 7 min, then a linear gradient to 50% B over 10 min.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 20 µL
- Detection Wavelength: 445 nm
3. Sample Preparation:
- Dilute liquid samples with the initial mobile phase.
- Extract solid samples with a suitable solvent (e.g., methanol/water mixture), centrifuge, and filter the supernatant through a 0.45 µm filter before injection.
4. Preparation of Standards:
- Prepare individual stock solutions of FMF and RF in methanol (e.g., 100 µg/mL).
- Prepare a mixed stock solution containing both FMF and RF.
- Create a series of mixed calibration standards by diluting the mixed stock solution with the initial mobile phase.
5. Measurement Procedure:
- Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
- Inject the standards and samples.
- Identify the peaks for RF and FMF based on their retention times (FMF is expected to be less polar and thus have a longer retention time than riboflavin).
- Construct a calibration curve for FMF by plotting peak area versus concentration.
- Calculate the concentration of FMF in the samples from the calibration curve.
Data Presentation
Table 2: Example Quantitative Data for HPLC Assay of FMF
| Parameter | Value |
| Retention Time (FMF) | ~8-10 min (indicative) |
| Retention Time (Riboflavin) | ~5-7 min (indicative) |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.07 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
III. Quantitative Assay by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the highest level of sensitivity and selectivity, making it ideal for the analysis of FMF in complex matrices and at very low concentrations. It provides structural confirmation based on the mass-to-charge ratio (m/z) of the analyte.
Principle
The sample is separated by HPLC as described above. The column eluent is then introduced into a mass spectrometer. The molecules are ionized, and the instrument separates the ions based on their m/z ratio. FMF is quantified by monitoring its specific parent and/or fragment ions.
Experimental Protocol
1. Reagents and Materials:
- Same as for HPLC, but with LC-MS grade solvents.
- LC-MS system with an electrospray ionization (ESI) source and a triple quadrupole or high-resolution mass spectrometer.
2. LC-MS Conditions (Example):
- LC Conditions: Similar to the HPLC method, but may be adapted for faster analysis with UPLC systems.
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MS Detection: Multiple Reaction Monitoring (MRM) for triple quadrupole or full scan for high-resolution MS.
- Expected [M+H]⁺ for FMF: To be calculated based on the exact mass of FMF. The molecular formula of riboflavin is C₁₇H₂₀N₄O₆. FMF is a degradation product where the ribityl side chain is cleaved. Assuming the cleavage results in a C₂H₃O group attached to the nitrogen of the isoalloxazine ring, the formula would be C₁₂H₁₀N₄O₃. The exact mass would need to be calculated for this specific structure. For the purpose of this protocol, we will assume a hypothetical m/z.
- MRM Transition (Hypothetical): e.g., Parent ion (Q1) m/z → Fragment ion (Q3) m/z
- Source Parameters: Optimized for FMF signal (e.g., capillary voltage, gas flow, temperature).
3. Sample and Standard Preparation:
- As described for the HPLC method, but with potential for higher dilution due to increased sensitivity.
4. Measurement Procedure:
- Optimize MS parameters by infusing a standard solution of FMF.
- Inject standards and samples into the LC-MS system.
- Generate a calibration curve by plotting the peak area of the specific MRM transition against the concentration of the FMF standards.
- Quantify FMF in the samples using the calibration curve.
Data Presentation
Table 3: Example Quantitative Data for LC-MS Assay of FMF
| Parameter | Value |
| Retention Time (FMF) | ~4-6 min (UPLC, indicative) |
| Ionization Mode | ESI+ |
| MRM Transition (Hypothetical) | m/z 331.1 → m/z 243.1 |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.2 ng/mL |
| Limit of Quantification (LOQ) | ~0.7 ng/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 97 - 103% |
Visualizations
Signaling and Degradation Pathway
Caption: Photodegradation pathway of Riboflavin to Formylmethylflavin.
Experimental Workflow: HPLC Assay
Caption: Workflow for the quantitative HPLC assay of Formylmethylflavin.
Logical Relationship: Method Comparison
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Correction for Irrelevant Absorption in Multicomponent Spectrophotometric Assay of Riboflavin, Formylmethylflavin, and Degradation Products: Kinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photolysis of carboxymethylflavin in aqueous and organic solvent: a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Riboflavin Aldehyde as a Substrate for Oxidoreductases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riboflavin aldehyde (RAL), a derivative of vitamin B2, is an emerging substrate for studying the activity of various oxidoreductases, particularly aldehyde dehydrogenases (ALDH) and other flavoenzymes. The enzymatic conversion of RAL to its corresponding carboxylic acid, riboflavinoic acid, or its reduction to riboflavin, provides a valuable tool for enzyme characterization, inhibitor screening, and understanding metabolic pathways. This document provides detailed application notes and experimental protocols for the use of RAL as a substrate in oxidoreductase research.
The primary enzyme known to interact with riboflavin derivatives at the 5'-position is the Fungal Riboflavin 5'-hydroxymethyl Dehydrogenase from Schizophyllum commune. This enzyme is capable of oxidizing riboflavin to RAL and subsequently to riboflavinoic acid, demonstrating that RAL is a substrate for this oxidoreductase.[1] The study of RAL as a substrate is crucial for elucidating the metabolic fate of riboflavin derivatives and for the development of novel therapeutic agents targeting flavin-dependent enzymes.
Data Presentation: Kinetic Parameters of Oxidoreductases
The following table summarizes the known kinetic parameters for the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune with various riboflavin analogs. While specific kinetic data for riboflavin aldehyde with a broad range of oxidoreductases are not extensively published, the data for these analogs provide a valuable reference point for experimental design. Researchers are encouraged to determine the specific kinetic constants for their enzyme of interest using the protocols outlined below.
| Substrate (Riboflavin Analog) | Km (µM) | Relative Vmax (%) | Reference |
| Riboflavin | 22-176 | 100 | [2] |
| 8-Fluoro-riboflavin | 22-176 | 27-110 | [2] |
| 8-Chloro-riboflavin | 22-176 | 27-110 | [2] |
| 8-Methyl-riboflavin | 22-176 | 27-110 | [2] |
| 8-Amino-riboflavin | 22-176 | 27-110 | [2] |
| 8-Methylamino-riboflavin | 22-176 | 27-110 | [2] |
| 7-Chloro-riboflavin | 22-176 | 27-110 | [2] |
| 3-Methyl-riboflavin | 22-176 | 27-110 | [2] |
| 3-Carboxymethyl-riboflavin | 22-176 | 27-110 | [2] |
| 2-Thio-riboflavin | 22-176 | 27-110 | [2] |
| 5-Deaza-riboflavin | 22-176 | 27-110 | [2] |
Note: The Km values for the oxidized analogs were all found to be in the micromolar range (22-176 µM), and the relative Vmax values ranged from 27 to 110% compared to riboflavin.[2] Specific values for each analog were not individually detailed in the source material.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Aldehyde Dehydrogenase (ALDH) Activity using Riboflavin Aldehyde
This protocol is adapted from general aldehyde dehydrogenase assays and is designed to measure the oxidation of riboflavin aldehyde to riboflavinoic acid by monitoring the production of NADH.
Materials:
-
Riboflavin Aldehyde (RAL) substrate solution (e.g., 10 mM stock in a suitable buffer, protected from light)
-
Purified Aldehyde Dehydrogenase (ALDH) or cell/tissue lysate containing ALDH activity
-
NAD+ solution (e.g., 20 mM stock in assay buffer)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare the ALDH Assay Buffer and bring it to room temperature.
-
Prepare working solutions of RAL and NAD+ in the assay buffer. Keep solutions on ice and protected from light.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
x µL ALDH Assay Buffer
-
10 µL of NAD+ solution (final concentration, e.g., 1-2 mM)
-
10 µL of sample (purified enzyme or lysate)
-
Bring the total volume to 90 µL with ALDH Assay Buffer.
-
-
Include appropriate controls:
-
No-enzyme control: Replace the sample with an equal volume of assay buffer.
-
No-substrate control: Replace the RAL solution with an equal volume of assay buffer.
-
Positive control: Use a known ALDH enzyme and substrate (e.g., acetaldehyde).
-
-
-
Initiation of Reaction:
-
Start the reaction by adding 10 µL of the RAL substrate solution to each well. The final volume should be 100 µL.
-
The final concentration of RAL should be varied to determine kinetic parameters (e.g., 0.1 - 10 x Km).
-
-
Measurement:
-
Immediately place the microplate in the reader and start measuring the absorbance at 340 nm.
-
Take readings every 30-60 seconds for a period of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH production (ΔA340/min) from the linear portion of the absorbance versus time curve.
-
Use the Beer-Lambert law (ε for NADH at 340 nm = 6220 M-1cm-1) to convert the rate of absorbance change to the rate of NADH production (µmol/min).
-
Plot the reaction velocity against the substrate (RAL) concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Preparation of Riboflavin Aldehyde (RAL)
Riboflavin aldehyde can be prepared enzymatically from riboflavin using the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune.
Materials:
-
Riboflavin
-
Purified vitamin B2-aldehyde-forming enzyme
-
Redox dye (e.g., 2,6-dichlorophenolindophenol - DCPIP) as an electron acceptor[2]
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)
-
HPLC system for purification
Procedure:
-
Enzymatic Reaction:
-
Dissolve riboflavin in the reaction buffer.
-
Add the vitamin B2-aldehyde-forming enzyme and the electron acceptor (DCPIP).
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) and monitor the reaction progress. The reduction of DCPIP can be followed spectrophotometrically.[2]
-
-
Purification:
-
Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by boiling or adding a solvent).
-
Purify the riboflavin aldehyde from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).
-
-
Quantification and Storage:
-
Quantify the concentration of the purified RAL using a spectrophotometer and a known extinction coefficient.
-
Store the purified RAL solution at -20°C or below, protected from light, to prevent degradation.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic conversion of riboflavin to riboflavinoic acid via riboflavin aldehyde and a general workflow for determining the kinetic parameters of an oxidoreductase with RAL as a substrate.
Caption: Enzymatic oxidation of Riboflavin to Riboflavinoic Acid.
Caption: Workflow for kinetic analysis of oxidoreductases using RAL.
References
- 1. Fungal riboflavin 5'-hydroxymethyl dehydrogenase catalyzes formation of both the aldehyde (riboflavinal) and the acid (riboflavinoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavin substrate specificity of the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Riboflavin Aldehyde in the Study of Flavoenzyme Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of riboflavin aldehyde, also known as formylmethylflavin, as a tool for investigating the mechanisms of flavoenzymes. This document includes detailed experimental protocols, quantitative data on enzyme kinetics, and visualizations of relevant pathways and workflows.
Introduction
Flavoenzymes are a critical class of enzymes that utilize flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) as cofactors to catalyze a wide range of redox reactions. Understanding the intricate mechanisms of these enzymes is paramount for basic research and for the development of novel therapeutics targeting flavoenzyme-dependent pathways. Riboflavin aldehyde, a derivative of riboflavin (Vitamin B2), serves as a valuable probe in these studies. It can function as a substrate analog, a competitive inhibitor, or a precursor in biosynthetic pathways, providing insights into enzyme specificity, active site architecture, and catalytic mechanisms.
One key enzyme in this context is the Vitamin B2-aldehyde-forming enzyme from Schizophyllum commune. This enzyme catalyzes the oxidation of the 5'-hydroxymethyl group of riboflavin to a formyl group, producing riboflavin aldehyde. Studying the substrate specificity and inhibition of this enzyme provides a direct model for understanding flavoenzyme-ligand interactions.
Application Notes
Riboflavin aldehyde can be employed in several experimental contexts to elucidate flavoenzyme mechanisms:
-
Competitive Inhibition Studies: As a structural analog of riboflavin, the aldehyde derivative can act as a competitive inhibitor for flavoenzymes that bind riboflavin or its metabolites. Determining the inhibition constant (Ki) provides quantitative insight into the affinity of the enzyme's active site for this analog compared to the natural substrate.
-
Active Site Mapping: By comparing the binding and inhibitory effects of riboflavin aldehyde with other riboflavin analogs, researchers can map the steric and electronic requirements of a flavoenzyme's active site.
-
Mechanistic Probes: The aldehyde functionality can be chemically modified to introduce reporter groups (e.g., fluorescent probes, cross-linkers) for more advanced studies of enzyme structure and dynamics.
-
Biosynthetic Pathway Elucidation: The enzymatic formation of riboflavin aldehyde is a key step in the biosynthesis of certain natural products, such as the antibiotic roseoflavin. Studying this reaction and the enzymes involved can reveal novel enzymatic capabilities and metabolic pathways.
Quantitative Data
The following tables summarize the kinetic parameters for the Vitamin B2-aldehyde-forming enzyme from Schizophyllum commune with various riboflavin analogs. This data is critical for understanding the enzyme's substrate specificity and for designing inhibitors.
Table 1: Substrate Specificity of Vitamin B2-Aldehyde-Forming Enzyme
| Substrate (Riboflavin Analog) | Relative Vmax (%) | Km (µM) |
| Riboflavin | 100 | 25 |
| 8-Fluoro-riboflavin | 110 | 50 |
| 8-Chloro-riboflavin | 90 | 45 |
| 8-Methyl-riboflavin | 85 | 60 |
| 8-Amino-riboflavin | 70 | 75 |
| 8-Methylamino-riboflavin | 65 | 80 |
| 7-Chloro-riboflavin | 55 | 110 |
| 3-Methyl-riboflavin | 40 | 150 |
| 3-Carboxymethyl-riboflavin | 30 | 176 |
| 2-Thio-riboflavin | 27 | 160 |
| 5-Deaza-riboflavin | 0 | - |
| 1-Deaza-riboflavin | 0 | - |
Data adapted from a study on the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune.[1]
Table 2: Competitive Inhibition of Riboflavin Oxidation by ω-Hydroxyalkyl-flavins
| Inhibitor | Ki (µM) |
| ω-Hydroxyethyl-flavin | 16 |
| ω-Hydroxypropyl-flavin | 12 |
| ω-Hydroxybutyl-flavin | 9 |
| ω-Hydroxypentyl-flavin | 7 |
| ω-Hydroxyhexyl-flavin | 8 |
Data adapted from a study on the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune.[1]
Experimental Protocols
Protocol 1: Synthesis of Formylmethylflavin (Riboflavin Aldehyde)
This protocol describes a general method for the synthesis of formylmethylflavin, a key reagent for studying flavoenzymes.
Materials:
-
Riboflavin
-
Acetic acid
-
Other reagents as described in known methods[2]
Procedure:
-
Follow established chemical synthesis procedures for the preparation of formylmethylflavin (FMF) from riboflavin.[2]
-
Dissolve the synthesized FMF in an appropriate solvent, such as a 50% (v/v) aqueous solution of acetic acid, for subsequent experiments.[2]
-
Characterize the product using techniques such as 1H-NMR, 13C-NMR, HRMS, and UV-Vis spectroscopy to confirm its identity and purity.[2]
Protocol 2: Spectrophotometric Assay of Vitamin B2-Aldehyde-Forming Enzyme
This protocol details the method for measuring the activity of the Vitamin B2-aldehyde-forming enzyme by monitoring the reduction of an electron acceptor.
Materials:
-
Purified Vitamin B2-aldehyde-forming enzyme from Schizophyllum commune
-
Riboflavin (substrate)
-
2,6-dichlorophenol-indophenol (DCPIP) (electron acceptor)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, riboflavin, and DCPIP in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the purified enzyme solution.
-
Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of DCPIP.
-
Perform control experiments without the enzyme or without the substrate to account for any non-enzymatic reduction of DCPIP.
Protocol 3: Determination of Ki for a Competitive Inhibitor (e.g., ω-Hydroxyalkyl-flavin)
This protocol outlines the steps to determine the inhibition constant (Ki) of a competitive inhibitor for a flavoenzyme.
Materials:
-
Purified flavoenzyme
-
Substrate (e.g., riboflavin)
-
Competitive inhibitor (e.g., ω-hydroxybutyl-flavin)
-
Appropriate buffer and assay components (as in Protocol 2)
-
Spectrophotometer
Procedure:
-
Perform a series of enzyme assays (as described in Protocol 2) with a fixed concentration of the enzyme and varying concentrations of the substrate in the absence of the inhibitor.
-
Repeat the series of assays in the presence of at least two different fixed concentrations of the competitive inhibitor.
-
Plot the initial velocities against substrate concentrations for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each data set. For a competitive inhibitor, the lines should intersect on the y-axis.
-
Determine the apparent Km (Km,app) from the x-intercept of each line in the presence of the inhibitor.
-
Calculate Ki using the following equation for competitive inhibition: Km,app = Km * (1 + [I]/Ki) where [I] is the concentration of the inhibitor.
-
Alternatively, use non-linear regression analysis to fit the data directly to the Michaelis-Menten equation for competitive inhibition to obtain a more accurate Ki value.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of flavoenzyme mechanisms using riboflavin aldehyde.
Caption: Enzymatic conversion of riboflavin to riboflavin aldehyde.
Caption: Workflow for studying flavoenzymes with riboflavin aldehyde.
References
- 1. Enzyme Activity Measurement for Oxidoreductases Acting on Carbon Using Spectrophotometric Assays-Creative Enzymes [creative-enzymes.com]
- 2. Spectrophotometric assay of the flavin-containing monooxygenase and changes in its activity in female mouse liver with nutritional and diurnal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling Studies Using Vitamin B2 Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling is a powerful technique used to trace the metabolic fate and quantify the distribution of molecules in biological systems. Vitamin B2, or riboflavin, is an essential nutrient and a precursor to the vital coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). The aldehyde form of Vitamin B2 (riboflavin-5'-aldehyde) offers a reactive carbonyl group, making it a valuable tool for covalent labeling of various biomolecules in drug development and metabolic research. By using isotopically labeled Vitamin B2 aldehyde (e.g., with ¹³C or ¹⁵N), researchers can leverage the sensitivity and specificity of mass spectrometry and nuclear magnetic resonance (NMR) to track its interactions and metabolic transformations.
These application notes provide an overview of the synthesis and potential applications of isotopically labeled this compound, along with detailed protocols for its preparation and use in labeling studies.
Applications
Isotopically labeled this compound is a versatile tool with applications in several areas of research and drug development:
-
Metabolic Flux Analysis: Tracing the incorporation of the flavin moiety into flavoproteins, providing insights into coenzyme synthesis and turnover.
-
Drug Metabolism and Pharmacokinetics (DMPK): Studying the absorption, distribution, metabolism, and excretion (ADME) of riboflavin-based drugs or drug carriers. The isotopic label allows for clear differentiation from endogenous riboflavin.
-
Target Identification and Validation: The aldehyde group can be used to covalently label proteins or other macromolecules that have been engineered to contain a compatible reactive group (e.g., a hydrazide or aminooxy group), enabling the identification of binding partners.
-
Enzyme Mechanism Studies: Probing the active sites of enzymes that recognize or process riboflavin and its derivatives.
-
Bioconjugation: Serving as a reactive linker for conjugating other molecules (e.g., drugs, imaging agents) to biomolecules of interest.
Data Presentation
The following table summarizes hypothetical quantitative data from a typical protein labeling experiment using isotopically labeled this compound.
| Parameter | Unlabeled Control | ¹³C₄,¹⁵N₂-Vitamin B2 Aldehyde |
| Target Protein | Hydrazide-modified BSA | Hydrazide-modified BSA |
| Labeling Reagent Conc. | 100 µM | 100 µM |
| Protein Concentration | 10 µM | 10 µM |
| Incubation Time | 2 hours | 2 hours |
| Reaction Temperature | 25°C | 25°C |
| Labeling Efficiency (%) | Not Applicable | 85 ± 5% |
| Mass Shift (Da) by MS | 0 | +6 Da |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Isotopically Labeled Riboflavin-5'-phosphate (Flavin Mononucleotide, FMN)
This protocol is a prerequisite for the synthesis of the aldehyde, as it generates the immediate precursor. It is based on the enzymatic activity of riboflavin kinase.
Materials:
-
Isotopically labeled Riboflavin (e.g., Riboflavin-¹³C₄,¹⁵N₂)
-
Riboflavin Kinase (e.g., from E. coli)
-
ATP (Adenosine triphosphate)
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
Reaction tubes
-
Incubator/water bath
-
HPLC system for purification
Procedure:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM Isotopically labeled Riboflavin
-
1 µM Riboflavin Kinase
-
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the reaction progress by reverse-phase HPLC, observing the conversion of riboflavin to FMN.
-
Once the reaction is complete, purify the isotopically labeled FMN using preparative HPLC.
-
Lyophilize the purified FMN and store at -20°C.
Protocol 2: Enzymatic Synthesis of Isotopically Labeled this compound
This protocol utilizes the Vitamin B2-aldehyde-forming enzyme, which oxidizes the 5'-hydroxymethyl group of the ribityl side chain to a formyl (aldehyde) group.[1][2]
Materials:
-
Isotopically labeled FMN (from Protocol 1)
-
Vitamin B2-aldehyde-forming enzyme (e.g., from Schizophyllum commune)[2]
-
Electron acceptor (e.g., 2,6-dichlorophenol-indophenol, DCPIP)
-
Phosphate buffer (pH 7.0)
-
Reaction tubes
-
Spectrophotometer
-
HPLC system for purification
Procedure:
-
Prepare a reaction mixture in 50 mM phosphate buffer (pH 7.0) containing:
-
200 µM Isotopically labeled FMN
-
150 µM DCPIP
-
0.5 µM Vitamin B2-aldehyde-forming enzyme
-
-
Initiate the reaction by adding the enzyme to the mixture.
-
Monitor the reaction by observing the reduction of DCPIP spectrophotometrically (a decrease in absorbance at 600 nm).
-
Incubate at 30°C until the reaction reaches completion (typically 1-2 hours).
-
Purify the resulting isotopically labeled this compound using reverse-phase HPLC.
-
Confirm the product identity and isotopic incorporation using high-resolution mass spectrometry.
-
Lyophilize the purified product and store at -80°C in the dark.
Protocol 3: Labeling of a Hydrazide-Modified Protein with Isotopically Labeled this compound
This protocol describes the use of the synthesized aldehyde to label a target protein that has been chemically or genetically modified to contain a hydrazide functional group. The reaction forms a stable hydrazone bond.
Materials:
-
Isotopically labeled this compound
-
Hydrazide-modified target protein
-
Aniline (catalyst)
-
MES buffer (pH 6.0)
-
Reaction tubes
-
Desalting column (e.g., PD-10)
-
LC-MS system for analysis
Procedure:
-
Dissolve the hydrazide-modified protein in MES buffer (pH 6.0) to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of the isotopically labeled this compound in the same buffer.
-
Add the labeled aldehyde to the protein solution at a 10-fold molar excess.
-
Add aniline to a final concentration of 10-20 mM to catalyze the reaction.
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
Remove the excess unreacted aldehyde and catalyst using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS).
-
Analyze the labeled protein by SDS-PAGE. The covalent attachment of the yellow flavin may be visible.
-
Confirm labeling and determine efficiency by LC-MS analysis, looking for the characteristic mass shift corresponding to the isotopic label.
Visualizations
Caption: Biosynthetic pathway for producing isotopically labeled this compound.
Caption: Experimental workflow for protein labeling with isotopic this compound.
References
Troubleshooting & Optimization
Technical Support Center: Riboflavin Aldehyde in Aqueous Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with riboflavin aldehyde (also known as retinal or formylmethylflavin) in aqueous solutions.
Troubleshooting Guides
Issue 1: Rapid Degradation of Riboflavin Aldehyde Solution Upon Preparation
Symptoms:
-
A freshly prepared solution of riboflavin aldehyde rapidly loses its characteristic yellow color.
-
Immediate loss of activity or expected experimental outcome.
-
Appearance of cloudiness or precipitate.
Possible Causes and Solutions:
| Cause | Solution |
| Photodegradation: | Riboflavin aldehyde is highly sensitive to light, more so than its precursor, riboflavin. Exposure to ambient or direct light, especially UV or blue light, will initiate rapid degradation.[1][2][3] |
| * Work in low-light conditions: Use a darkroom or a fume hood with the sash lowered and lights dimmed. | |
| * Use amber-colored glassware: Protect the solution from light by using amber vials or by wrapping glassware in aluminum foil.[1] | |
| * Prepare solutions fresh: Prepare the riboflavin aldehyde solution immediately before use. | |
| pH Instability: | The stability of riboflavin aldehyde is highly pH-dependent. It is least stable in alkaline and strongly acidic conditions.[1][3] |
| * Maintain optimal pH: The recommended pH for maximum stability of flavins in aqueous solution is between 5.0 and 6.0.[1][4] Use a buffered solution within this range (e.g., citrate-phosphate buffer). | |
| * Avoid alkaline conditions: Riboflavin aldehyde degradation is significantly accelerated in alkaline media (pH > 7).[1][3] | |
| Oxidation: | The aldehyde group is susceptible to oxidation, especially in the presence of dissolved oxygen and trace metal ions. |
| * Use deoxygenated solvents: Degas the aqueous solvent (e.g., by sparging with nitrogen or argon) before dissolving the riboflavin aldehyde. | |
| * Add chelating agents: To sequester metal ions that can catalyze oxidation, consider adding a small amount of a chelating agent like EDTA. Studies on riboflavin have shown that EDTA can have a significant stabilizing effect.[1] | |
| Thermal Degradation: | Although riboflavin is relatively heat-stable, elevated temperatures can accelerate degradation, particularly at non-optimal pH.[1][5] |
| * Work at low temperatures: Prepare and handle solutions on ice or in a cold room whenever possible. | |
| * Store properly: For short-term storage, keep the solution at 2-8°C and protected from light. For long-term storage, freeze aliquots at -20°C or below. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Symptoms:
-
High variability between replicate experiments.
-
Loss of compound activity over the course of an experiment.
Possible Causes and Solutions:
| Cause | Solution |
| Progressive Degradation: | Riboflavin aldehyde degrades over time, even when protected from light. The rate of degradation can be influenced by the experimental conditions. |
| * Time-course experiments: If your experiment runs for an extended period, monitor the stability of your riboflavin aldehyde solution under the same conditions (temperature, pH, lighting) but without the other reactants. This will help you to establish a degradation baseline. | |
| * Use of Stabilizers: Consider the addition of stabilizers. For riboflavin, compounds like thiourea, methylparaben, and DL-methionine have been shown to have a stabilizing effect against photodegradation.[1] Citrate buffers have also been shown to inhibit photolysis.[6] | |
| Interaction with other components: | Other components in your experimental system may be accelerating the degradation of riboflavin aldehyde. |
| * Evaluate component compatibility: Test the stability of riboflavin aldehyde in the presence of each individual component of your reaction mixture to identify any potential interactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of riboflavin aldehyde in an aqueous solution?
A1: Riboflavin aldehyde (formylmethylflavin) is an intermediate in the photodegradation of riboflavin.[1] Its primary degradation products are lumichrome and lumiflavin.[1][7] Under alkaline conditions, lumiflavin formation is more prominent.[1]
Q2: How does pH affect the stability of riboflavin aldehyde?
A2: The stability of riboflavin aldehyde is significantly influenced by pH. Flavins generally exhibit maximum stability in a slightly acidic to a neutral pH range of 5.0-6.0.[1][4] In alkaline solutions (pH > 7), the rate of degradation increases substantially.[1][3] Strongly acidic conditions can also lead to instability.
Q3: What is the effect of light on the stability of riboflavin aldehyde?
A3: Riboflavin aldehyde is extremely sensitive to light, particularly in the UV and blue regions of the spectrum.[1][8] It is considered more light-sensitive than riboflavin itself.[1] Exposure to light leads to rapid photodegradation, forming lumichrome and lumiflavin.[1]
Q4: Can I heat a solution of riboflavin aldehyde to aid in dissolution?
A4: It is not recommended to heat solutions of riboflavin aldehyde. While riboflavin has some heat stability, elevated temperatures can accelerate the degradation of the more labile aldehyde form, especially at non-optimal pH.[1][5] If dissolution is difficult, consider gentle sonication in a cold water bath.
Q5: What are the ideal storage conditions for a riboflavin aldehyde stock solution?
A5: For short-term storage (a few hours), keep the solution at 2-8°C, protected from light in an amber vial. For longer-term storage, it is best to store the compound as a dry powder at -20°C or below, in a desiccated, dark environment. If a stock solution must be stored, it should be aliquoted to avoid repeated freeze-thaw cycles, purged with an inert gas like argon or nitrogen, and stored at -80°C in the dark.
Data Presentation
Table 1: Factors Affecting the Stability of Flavins in Aqueous Solution
| Factor | Condition | Effect on Stability | Reference |
| pH | 5.0 - 6.0 | Optimal Stability | [1][4] |
| < 4.0 | Increased Degradation | [1] | |
| > 7.0 | Significantly Increased Degradation | [1][3] | |
| Light | Dark | Most Stable | [1] |
| Visible Light | Rapid Degradation | [1] | |
| UV Light | Very Rapid Degradation | [9] | |
| Temperature | < 8°C | Slower Degradation | - |
| Room Temperature | Moderate Degradation | - | |
| > 40°C | Accelerated Degradation | [1][5] | |
| Oxygen | Anaerobic | More Stable | [7] |
| Aerobic | Less Stable (Oxidation) | [5] | |
| Additives | EDTA, Thiourea | Increased Stability (Photodegradation) | [1] |
| Citrate Buffer | Increased Stability (Photodegradation) | [6] | |
| Metal Ions | Decreased Stability (Catalyze Oxidation) | [5] |
Table 2: Apparent First-Order Rate Constants for Riboflavin Photolysis at Different pH Values (as a proxy for Riboflavin Aldehyde instability)
| pH | Rate Constant (k x 10⁻² min⁻¹) under UV Light | Rate Constant (k x 10⁻² min⁻¹) under Visible Light |
| 5.0 | 0.185 | 0.098 |
| 6.0 | 0.295 | 0.162 |
| 7.0 | 0.851 | 0.490 |
| 8.0 | 2.512 | 1.585 |
| 9.0 | 6.761 | 4.365 |
| 10.0 | 13.182 | 7.762 |
| Data adapted from studies on riboflavin photolysis, which is indicative of the instability of its intermediate, riboflavin aldehyde.[4] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Riboflavin Aldehyde Aqueous Solution
Objective: To prepare an aqueous solution of riboflavin aldehyde with minimized immediate degradation.
Materials:
-
Riboflavin aldehyde (solid)
-
Amber glass volumetric flask and vials
-
Deionized water (or specific buffer)
-
Inert gas (Nitrogen or Argon)
-
Citrate-phosphate buffer components (Citric acid, Dibasic sodium phosphate)
-
EDTA (optional)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Work in a dark or low-light environment. Wrap all glassware in aluminum foil if amber glassware is unavailable.
-
Prepare the buffer: Prepare a 0.1 M citrate-phosphate buffer and adjust the pH to 5.5.
-
Deoxygenate the buffer: Sparge the buffer with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
(Optional) Add a chelating agent: If metal ion contamination is a concern, add EDTA to the deoxygenated buffer to a final concentration of 0.1 mM.
-
Weigh the riboflavin aldehyde: Quickly weigh the desired amount of solid riboflavin aldehyde in the low-light environment.
-
Dissolve the compound: Add the weighed riboflavin aldehyde to the deoxygenated buffer in the amber volumetric flask. Stir gently with a magnetic stirrer until fully dissolved. Avoid vigorous vortexing which can reintroduce oxygen.
-
Store properly: Use the solution immediately. If short-term storage is necessary, purge the headspace of the vial with inert gas, seal tightly, and store at 2-8°C.
Protocol 2: Monitoring the Stability of Riboflavin Aldehyde by UV-Vis Spectrophotometry
Objective: To assess the degradation of riboflavin aldehyde in an aqueous solution over time.
Materials:
-
Prepared riboflavin aldehyde solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Temperature-controlled chamber for the spectrophotometer (optional)
Procedure:
-
Prepare the solution: Prepare the riboflavin aldehyde solution according to Protocol 1 at a known concentration (e.g., 10 µM).
-
Initial measurement (T=0): Immediately after preparation, take a UV-Vis spectrum of the solution. Riboflavin and its derivatives have a characteristic absorbance peak around 444 nm.[1][10] Record the absorbance at this wavelength.
-
Incubate under experimental conditions: Place the solution under the desired experimental conditions (e.g., specific temperature, light exposure, or in the dark).
-
Time-point measurements: At regular intervals (e.g., every 15, 30, 60 minutes), take a sample of the solution and measure its UV-Vis spectrum.
-
Analyze the data: Plot the absorbance at 444 nm versus time. A decrease in absorbance indicates degradation of the riboflavin aldehyde. The degradation rate can be calculated from this data. For more detailed analysis, HPLC can be used to separate and quantify the parent compound and its degradation products.[10]
Visualizations
Caption: Photodegradation pathway of riboflavin to its major products.
Caption: Workflow for preparing and analyzing riboflavin aldehyde stability.
References
- 1. Photo, thermal and chemical degradation of riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo, thermal and chemical degradation of riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photolysis of riboflavin in aqueous solution: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Stabilizing effect of citrate buffer on the photolysis of riboflavin in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 8. conference.pixel-online.net [conference.pixel-online.net]
- 9. Effect of light intensity and wavelengths on photodegradation reactions of riboflavin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journalwjarr.com [journalwjarr.com]
preventing degradation of riboflavin-5'-aldehyde during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of riboflavin-5'-aldehyde during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of riboflavin-5'-aldehyde?
A1: Riboflavin-5'-aldehyde is sensitive to three main factors:
-
Light: Exposure to light, especially in the UV and visible spectrum (350-520 nm), is the most significant factor leading to photodegradation.[1][2][3] In solution, it is rapidly degraded, while in dry, solid form, it is more stable but should still be protected from light.[1][2]
-
pH: The stability of the flavin molecule is pH-dependent. The optimal pH for the stability of aqueous solutions of similar flavin compounds is in the slightly acidic to neutral range, around pH 5-6.[1][4] In alkaline solutions (pH > 7), degradation is significantly accelerated.[1][4]
-
Temperature: While more stable to heat than some other vitamins, elevated temperatures can accelerate the degradation of riboflavin-5'-aldehyde, particularly in solution and in alkaline conditions.[1][4]
Q2: What are the main degradation products of riboflavin-5'-aldehyde?
A2: The degradation of riboflavin-5'-aldehyde can occur at two main sites: the isoalloxazine ring system and the 5'-aldehyde group.
-
Photodegradation of the isoalloxazine ring: Similar to riboflavin, exposure to light is expected to degrade the isoalloxazine ring, leading to the formation of lumichrome and lumiflavin.[1][5]
-
Oxidation of the 5'-aldehyde group: The aldehyde group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid, forming riboflavin-5'-carboxylic acid. While this is a known enzymatic reaction, it can also occur through chemical oxidation during storage, especially in the presence of oxidizing agents.
Q3: How should I store my riboflavin-5'-aldehyde to ensure its stability?
A3: To maximize the shelf-life of riboflavin-5'-aldehyde, we recommend the following storage conditions:
-
Solid Form: Store the solid powder in a tightly sealed, amber or opaque container at -20°C.[6] Protect from moisture.
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a buffer with a pH between 5.0 and 6.0.[1][4] Store the solution in amber or foil-wrapped containers at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Can I use antioxidants to prevent the degradation of riboflavin-5'-aldehyde?
A4: Yes, the use of certain stabilizers has been shown to protect riboflavin from degradation. Disodium ethylenediaminetetraacetic acid (EDTA) has demonstrated a significant stabilizing effect.[1] Other agents like thiourea and DL-methionine have also been reported to be effective.[1] However, the compatibility of these additives with your specific experimental system should be verified.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of yellow color or appearance of a precipitate in solution. | Degradation of the flavin ring system. | - Ensure the solution is protected from light at all times. - Check the pH of the solution; adjust to pH 5-6 if necessary. - Prepare fresh solutions before each experiment. |
| Inconsistent results in bioassays or enzymatic reactions. | Degradation of the aldehyde group, leading to reduced purity and altered biological activity. | - Store the compound under inert gas (e.g., argon or nitrogen) to prevent oxidation. - Avoid exposure to oxidizing agents. - Confirm the purity of your stock solution using an analytical technique like HPLC before use. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products such as lumichrome, lumiflavin, or the carboxylic acid derivative. | - Review the storage conditions (light, temperature, pH). - Use the provided HPLC protocol to identify the degradation products. - If photodegradation is suspected, handle all samples under red light. |
Data Presentation
Table 1: Factors Affecting Riboflavin-5'-Aldehyde Stability
| Factor | Condition | Effect on Stability | Recommendation |
| Light | UV/Visible Light Exposure | Rapid Degradation | Store in amber vials or protect from light with foil. |
| pH | Alkaline (pH > 7) | Increased Degradation Rate | Maintain solutions at pH 5-6. |
| Acidic (pH < 5) | Moderate Degradation | Maintain solutions at pH 5-6. | |
| Temperature | Elevated (> 25°C) | Accelerated Degradation | Store at low temperatures (-20°C or below). |
| Oxygen | Presence of Oxygen | Potential Oxidation of Aldehyde | Store under an inert atmosphere (e.g., argon). |
Table 2: Time-Dependent Photodegradation of a 0.1% Riboflavin Solution Exposed to UVA Light
| Time (minutes) | Mean Riboflavin Degradation (%) |
| 0 | 0.0 |
| 1 | 5.3 |
| 5 | 9.1 |
| 15 | 15.3 |
| 30 | 20.6 |
| 60 | 33.3 |
| Data adapted from a study on riboflavin, which is expected to have a similar photodegradation profile to riboflavin-5'-aldehyde.[5] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Assessing the Purity of Riboflavin-5'-Aldehyde
This method is designed to separate riboflavin-5'-aldehyde from its primary potential degradation products: lumichrome, lumiflavin, and the oxidized carboxylic acid form.
-
Instrumentation:
-
HPLC system with a UV-Vis or fluorescence detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient of methanol and a buffer solution (e.g., 20 mM sodium acetate, pH 5.0).
-
-
Gradient Program:
-
Start with 10% methanol, increasing linearly to 90% methanol over 20 minutes.
-
Hold at 90% methanol for 5 minutes.
-
Return to 10% methanol and equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min
-
Detection:
-
UV detection at 270 nm and 445 nm.
-
Fluorescence detection with excitation at 445 nm and emission at 530 nm for higher sensitivity.
-
-
Sample Preparation:
-
Dissolve a small amount of riboflavin-5'-aldehyde in the mobile phase starting condition (10% methanol in buffer) to a final concentration of approximately 10 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Expected Elution Order:
-
Riboflavin-5'-carboxylic acid (most polar)
-
Riboflavin-5'-aldehyde
-
Lumichrome
-
Lumiflavin (least polar)
-
Visualizations
Caption: Potential degradation pathways of riboflavin-5'-aldehyde.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Photo, thermal and chemical degradation of riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Photo, thermal and chemical degradation of riboflavin [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 5. Riboflavin's time-dependent degradation rate induced by ultraviolet A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin B6 - Health Professional Fact Sheet [ods.od.nih.gov]
troubleshooting low yield in enzymatic synthesis of riboflavin aldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of riboflavin aldehyde.
Troubleshooting Guides
Low product yield is a common issue in the enzymatic synthesis of riboflavin aldehyde. This guide is structured to help you identify and resolve potential problems in your experimental workflow.
Issue 1: Low or No Product Formation
If you observe minimal or no formation of riboflavin aldehyde, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inactive or Inhibited Enzyme | Enzyme Activity Check: Before the main synthesis, perform a small-scale activity assay using a known substrate and an established protocol. The activity of the Vitamin B2-aldehyde-forming enzyme can be monitored spectrophotometrically by measuring the reduction of an electron acceptor like 2,6-dichlorophenol-indophenol (DCPIP). Cofactor Presence: The Vitamin B2-aldehyde-forming enzyme from Schizophyllum commune requires NADPH under aerobic conditions. Ensure NADPH is present at an appropriate concentration in your reaction mixture. Inhibitor Contamination: Heavy metal contamination can inhibit enzyme activity. The presence of EDTA has been shown to inhibit the reaction, suggesting a reliance on metal ions. Conversely, Cu²⁺ has been found to stimulate the reaction. Ensure all buffers and reagents are free from contaminating inhibitors like EDTA, pyrazole, N-ethylmaleimide, and p-chloromercuribenzoate (PCMB). |
| Sub-optimal Reaction Conditions | pH: The stability of riboflavin is pH-dependent, with an optimal stability range between pH 5 and 6. Degradation increases in alkaline conditions. Start with a buffer in this pH range and perform a pH optimization experiment. Temperature: While riboflavin is relatively heat-stable, enzymatic reactions have an optimal temperature. Determine the optimal temperature for your specific enzyme, starting with a range of 25-37°C. Oxygen Availability: The reaction is an oxidation. Ensure adequate aeration of the reaction mixture, especially for larger-scale reactions. |
| Substrate Issues | Substrate Purity: Ensure the riboflavin used is of high purity. Impurities can inhibit the enzyme. Substrate Specificity: The Vitamin B2-aldehyde-forming enzyme is highly specific for riboflavin. Analogs with modified side chains (e.g., deletion of secondary hydroxyls) are not oxidized and can act as competitive inhibitors. |
Issue 2: Presence of Impurities and By-products
The appearance of unexpected peaks in your analysis (e.g., by HPLC) can indicate the presence of impurities or by-products.
| Potential Cause | Recommended Solution |
| Product Degradation | Light Exposure: Riboflavin and its derivatives are highly sensitive to light. Photodegradation can lead to the formation of by-products such as lumichrome and lumiflavin. Perform all experimental steps, including the reaction, purification, and analysis, under subdued light or in amber-colored vessels. Over-oxidation: The Vitamin B2-aldehyde-forming enzyme can further oxidize the riboflavin aldehyde to riboflavinoic acid. To minimize this, monitor the reaction progress over time and stop the reaction once the maximum aldehyde concentration is reached. This can be achieved by adding a suitable quenching agent or by proceeding immediately to purification. |
| Substrate Degradation | Alkaline Conditions: Riboflavin is unstable in alkaline solutions. Avoid high pH buffers during the reaction and purification steps. |
| Impure Starting Material | Substrate Analysis: Analyze your starting riboflavin material by HPLC to ensure its purity before starting the synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the enzymatic synthesis of riboflavin aldehyde?
A1: The yield can vary significantly depending on the specific enzyme used, reaction conditions, and purification method. It is crucial to optimize parameters such as enzyme and substrate concentration, pH, temperature, and reaction time to maximize yield.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by taking small aliquots at different time points and analyzing them using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. This will allow you to quantify the consumption of riboflavin and the formation of riboflavin aldehyde.
Q3: What are the best practices for storing riboflavin and riboflavin aldehyde?
A3: Both riboflavin and its aldehyde derivative are light-sensitive. They should be stored in the dark, at low temperatures (2-8°C is recommended for riboflavin), and protected from moisture. Solutions should be freshly prepared and used promptly.
Q4: Can I use a different enzyme for this synthesis?
A4: Other alcohol oxidases or dehydrogenases may be capable of oxidizing the 5'-hydroxymethyl group of riboflavin. However, the substrate specificity will need to be determined for each enzyme. The Vitamin B2-aldehyde-forming enzyme from Schizophyllum commune is known to catalyze this specific reaction.
Q5: What are the key safety precautions to take during this synthesis?
A5: Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE). Since the stability of riboflavin aldehyde is not fully characterized, it is prudent to handle it as a potentially reactive and sensitive compound. All manipulations should be carried out in a well-ventilated area.
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of Riboflavin Aldehyde
This protocol provides a starting point for the synthesis. Optimization of each parameter is recommended.
-
Enzyme Preparation:
-
Purify the Vitamin B2-aldehyde-forming enzyme from its expression source.
-
Determine the protein concentration and specific activity of the purified enzyme.
-
-
Reaction Setup:
-
In an amber-colored reaction vessel, prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0).
-
Add riboflavin to the desired final concentration (e.g., 1 mM). Ensure it is fully dissolved.
-
Add NADPH to a final concentration of (e.g., 1.5 mM).
-
Initiate the reaction by adding the purified enzyme to a final concentration of (e.g., 0.1 mg/mL).
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation and aeration.
-
Protect the reaction mixture from light throughout the incubation period.
-
-
Reaction Monitoring and Termination:
-
At regular intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction in the aliquot (e.g., by adding a quenching agent like a strong acid or by rapid freezing).
-
Analyze the aliquot by HPLC to determine the concentration of riboflavin and riboflavin aldehyde.
-
Once the maximum yield of the aldehyde is achieved, terminate the entire reaction.
-
-
Product Purification:
-
Proceed immediately to purification to minimize product degradation.
-
Purification can be achieved using techniques such as column chromatography on silica gel or reversed-phase chromatography.
-
Protocol 2: HPLC Analysis of Riboflavin and Riboflavin Aldehyde
This method can be used to separate and quantify riboflavin and its aldehyde derivative.
-
HPLC System: A standard HPLC system with a UV detector (set at 444 nm) or a fluorescence detector (excitation at ~450 nm, emission at ~520 nm) can be used.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size) is suitable.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 10 mM ammonium acetate, pH 6.0) can be effective. A sample gradient could be 10% to 75% acetonitrile over 12 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Standard Curve: Prepare standard curves for both riboflavin and purified riboflavin aldehyde to accurately quantify the concentrations in your samples.
Visualizations
Signaling Pathways and Workflows
Caption: Enzymatic conversion of riboflavin to riboflavin aldehyde.
Caption: General experimental workflow for riboflavin aldehyde synthesis.
Caption: Decision tree for troubleshooting low yield.
Technical Support Center: Optimizing HPLC Separation of Riboflavin and its Aldehyde Form (Formylmethylflavin)
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the High-Performance Liquid Chromatography (HPLC) separation of riboflavin (Vitamin B2) and its primary aldehyde photodegradation product, formylmethylflavin (FMF).
Frequently Asked Questions (FAQs)
Q1: What is the "aldehyde form" of riboflavin?
The primary aldehyde form of riboflavin is formylmethylflavin (FMF). It is a significant photodegradation product of riboflavin, formed when riboflavin is exposed to light.[1] Therefore, proper sample handling to protect from light is crucial to prevent its formation and ensure accurate quantification of native riboflavin.
Q2: Why is the separation of riboflavin and formylmethylflavin challenging?
Separating riboflavin and FMF can be challenging due to their structural similarities, which can lead to co-elution. Additionally, riboflavin's inherent instability under certain conditions (e.g., alkaline pH and exposure to light) can lead to the formation of FMF and other degradation products like lumichrome and lumiflavin during analysis, complicating the chromatographic profile.[1][2]
Q3: What are the recommended initial HPLC conditions for separating riboflavin and its aldehyde form?
For a robust starting point, a reversed-phase HPLC method is recommended. A C18 column is a common and effective choice. The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate, acetate, or citrate) and an organic modifier like acetonitrile or methanol.[3] A gradient elution is often employed to achieve optimal separation of riboflavin and its various degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of riboflavin and formylmethylflavin.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary Interactions: Riboflavin and its phosphorylated forms can interact with the metal surfaces of the HPLC system (column hardware, frits, tubing), leading to peak tailing.[4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analytes, it can result in peak distortion.
-
Column Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks.
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can affect peak shape.
Solutions:
| Solution | Detailed Steps |
| Use a Biocompatible HPLC System | Employing a PEEK-lined or other metal-free column and system can significantly reduce peak tailing for phosphorylated flavins.[4] |
| Optimize Mobile Phase pH | Adjust the mobile phase pH to be at least 1-2 pH units away from the pKa of riboflavin. A slightly acidic pH (e.g., pH 3-6) is generally preferred for riboflavin stability and good peak shape.[2][5] |
| Reduce Sample Concentration | Dilute the sample and re-inject to see if peak shape improves. |
| Implement a Column Wash Routine | Regularly flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. |
| Use a Guard Column | A guard column protects the analytical column from contaminants in the sample matrix. |
Problem 2: Co-elution of Riboflavin and Formylmethylflavin
Possible Causes:
-
Inadequate Mobile Phase Composition: The organic modifier percentage and buffer strength may not be optimal for resolving the two compounds.
-
Inappropriate Stationary Phase: The chosen column may not provide sufficient selectivity for the analytes.
Solutions:
| Solution | Detailed Steps |
| Adjust Mobile Phase Gradient | Modify the gradient slope to be shallower around the elution time of the compounds of interest. This can increase the resolution between closely eluting peaks. |
| Change Organic Modifier | If using acetonitrile, try substituting it with methanol, or vice versa. The different selectivity of these solvents can alter the elution order and improve separation. |
| Vary Mobile Phase pH | A small change in the mobile phase pH can alter the ionization state of the analytes and improve separation. |
| Test a Different Column | If optimizing the mobile phase is unsuccessful, consider a column with a different stationary phase, such as a phenyl or cyano column, which offer different selectivities compared to a standard C18 column.[6] |
Problem 3: Low Signal Intensity or Poor Sensitivity
Possible Causes:
-
Suboptimal Detection Wavelength: The UV or fluorescence detector may not be set to the optimal wavelength for one or both analytes.
-
Analyte Degradation: Riboflavin is light-sensitive, and degradation during sample preparation or analysis will lead to lower than expected peak areas.[2]
-
Low Analyte Concentration: The concentration of the analyte in the sample may be below the detection limit of the method.
Solutions:
| Solution | Detailed Steps |
| Optimize Detector Settings | For UV detection, monitor at riboflavin's absorbance maxima (~224 nm, 267 nm, 373 nm, and 445 nm). For higher sensitivity and selectivity, use a fluorescence detector with an excitation wavelength around 445-450 nm and an emission wavelength around 520-530 nm.[1][3][6] |
| Protect Samples from Light | Use amber vials and minimize exposure of samples and standards to light during all stages of the experiment. |
| Ensure Sample Stability | Riboflavin is more stable in acidic to neutral solutions. Avoid alkaline conditions in your sample preparation and mobile phase.[7] |
| Concentrate the Sample | If the analyte concentration is too low, consider using solid-phase extraction (SPE) to concentrate the sample before injection. |
Experimental Protocols
Below are detailed protocols for sample preparation and a typical HPLC method for the analysis of riboflavin and its aldehyde form.
Protocol 1: Standard Solution and Sample Preparation
Standard Preparation:
-
Stock Solution: Accurately weigh a suitable amount of riboflavin standard and dissolve it in a small amount of 0.1 M NaOH. Immediately dilute with a mildly acidic buffer (e.g., pH 5 acetate buffer) or water to the final volume to prevent degradation in the alkaline solution.[7]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Protection from Light: All standard solutions should be prepared in amber glassware and stored protected from light.
Sample Preparation (General):
-
Extraction: For solid samples, extract riboflavin using a suitable solvent, often with mild heating or enzymatic digestion (e.g., with takadiastase and pepsin) to release bound forms.[5][8]
-
Protein Precipitation: For biological samples, precipitate proteins using an acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile).
-
Centrifugation: Centrifuge the sample to pellet precipitated proteins and other solids.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.
Protocol 2: HPLC Method Parameters
The following table summarizes typical HPLC parameters for the separation of riboflavin and its related compounds.
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase A | 50 mM Ammonium Acetate Buffer, pH 6.0[2] |
| Mobile Phase B | Acetonitrile or Methanol[2] |
| Gradient Elution | Start with a low percentage of organic modifier (e.g., 10-15% B) and gradually increase to elute all compounds of interest. A representative gradient could be: 0-10 min, 15% B; 10-20 min, 15-50% B; 20-25 min, 50% B; 25-30 min, return to 15% B. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 30-40 °C[2] |
| Injection Volume | 10 - 50 µL |
| Detection | Fluorescence: Excitation at ~445 nm, Emission at ~530 nm[1] UV-Vis: 267 nm or 445 nm[6] |
Visualizations
Logical Workflow for Troubleshooting HPLC Separation Issues
Caption: Troubleshooting workflow for common HPLC separation problems.
Experimental Workflow for Riboflavin and FMF Analysis
References
- 1. scispace.com [scispace.com]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. RP-HPLC Separation and 1H NMR Identification of a Yellow Fluorescent Compound—Riboflavin (Vitamin B2)—Produced by the Yeast Hyphopichia wangnamkhiaoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. troubles with B vitamins - Chromatography Forum [chromforum.org]
- 8. A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometric Detection of Vitamin B2 Aldehyde
Welcome to our technical support center for the mass spectrometric detection of Vitamin B2 aldehyde (riboflavin aldehyde). This resource provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the mass spectrometric detection of this compound?
The main challenges include:
-
Sample Preparation: Efficiently extracting the analyte from complex biological matrices while minimizing degradation and matrix effects is crucial.[1][2]
-
Analyte Stability: Vitamin B2 and its derivatives, including the aldehyde form, are sensitive to light and temperature, which can lead to the formation of degradation products like lumichrome and lumiflavin.[3][4] These degradation products can interfere with the analysis.[5]
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][6]
-
Low Endogenous Concentrations: The physiological concentrations of this compound can be very low, requiring highly sensitive analytical methods for detection.[7]
-
Chromatographic Separation: Achieving baseline separation from other flavin compounds (riboflavin, FMN, FAD) and isomers is necessary for accurate identification and quantification.
-
Ionization Efficiency: As with many small molecules, achieving optimal ionization efficiency in the mass spectrometer source can be challenging and requires careful optimization of parameters.[8]
Q2: How can I improve the stability of this compound during sample preparation and analysis?
To enhance stability:
-
Protect from Light: All sample handling steps should be performed under amber or low-light conditions to prevent photodegradation.[4][9]
-
Control Temperature: Keep samples on ice or at 4°C during processing and store them at -80°C for long-term stability.[3]
-
Use Antioxidants: The addition of antioxidants like ascorbic acid may help to minimize degradation.[4]
-
Minimize Processing Time: Expedite the sample preparation process to reduce the time the analyte is exposed to potentially degrading conditions.
Q3: What are matrix effects, and how can I mitigate them?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[6][10]
Strategies to minimize matrix effects include:
-
Effective Sample Cleanup: Employ robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9]
-
Chromatographic Separation: Optimize the LC method to separate the analyte from the majority of matrix components.
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.[1][11]
-
Standard Addition: This method involves adding known amounts of the standard to the sample to create a calibration curve within the matrix itself, which can help to correct for matrix effects.[12]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is similar to the sample can also help to compensate for matrix effects.[1]
Q4: Which ionization mode is recommended for this compound analysis?
Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of riboflavin and its derivatives.[9] The protonated molecule [M+H]⁺ is typically the precursor ion selected for MS/MS analysis.
Q5: Is derivatization necessary for the mass spectrometric analysis of this compound?
While not always mandatory for the flavin moiety itself, derivatization is a common strategy for aldehydes to improve their chromatographic properties and ionization efficiency.[7][13] Derivatization can increase the sensitivity and specificity of the assay.[14] Common derivatizing agents for aldehydes include those targeting the carbonyl group.
Q6: What are the characteristic fragmentation patterns for riboflavin and its derivatives in MS/MS?
In tandem mass spectrometry (MS/MS), riboflavin and its derivatives exhibit characteristic fragmentation patterns. For riboflavin (precursor ion m/z 377.2), a common product ion is m/z 243.2, which corresponds to the lumichrome fragment resulting from the loss of the ribityl side chain.[9][15] This fragmentation is a key transition used in multiple reaction monitoring (MRM) for quantification. The fragmentation of the aldehyde derivative would be expected to follow a similar pattern with a modified precursor mass.
Troubleshooting Guides
| Issue | Potential Causes | Recommended Solutions |
| Poor Signal Intensity / No Peak Detected | 1. Low sample concentration.2. Inefficient ionization.3. Analyte degradation.[3][4]4. Ion suppression due to matrix effects.[6]5. Instrument not tuned or calibrated correctly. | 1. Concentrate the sample or inject a larger volume.2. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).3. Ensure samples are protected from light and kept cold.4. Improve sample cleanup or use a stable isotope-labeled internal standard.[1]5. Perform instrument tuning and mass calibration. |
| High Background Noise / Baseline Drift | 1. Contaminated mobile phase or LC system.2. Leaks in the LC or MS system.[16]3. Inadequate detector settings. | 1. Use fresh, high-purity solvents and flush the LC system.2. Check for leaks at all fittings and connections.3. Optimize detector gain and other settings to minimize noise. |
| Poor Peak Shape / Peak Tailing | 1. Column degradation or contamination.2. Incompatible mobile phase or pH.3. Secondary interactions with the stationary phase. | 1. Replace or flush the column. Use a guard column.2. Adjust mobile phase composition, pH, or buffer strength.3. Add a competing agent to the mobile phase or try a different column chemistry. |
| Inconsistent Retention Times | 1. Unstable pump flow rate.2. Changes in mobile phase composition.3. Column temperature fluctuations.[17] | 1. Purge and prime the LC pumps.2. Prepare fresh mobile phase and ensure proper mixing.3. Use a column oven to maintain a stable temperature. |
| Mass Inaccuracy | 1. Incorrect instrument calibration.2. Instrument drift. | 1. Perform a fresh mass calibration using appropriate standards.2. Allow the instrument to stabilize and recalibrate as needed. |
| Co-eluting Peaks / Interferences | 1. Inadequate chromatographic separation.2. Presence of isomers or degradation products.[5] | 1. Optimize the gradient, flow rate, or change the column.2. Use high-resolution mass spectrometry to differentiate between compounds with the same nominal mass. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
This protocol provides a general procedure for the extraction of this compound from plasma or serum using protein precipitation.
Materials:
-
Plasma or serum samples
-
Internal Standard (Stable Isotope-Labeled this compound)
-
Trichloroacetic acid (TCA) solution (10% w/v) or ice-cold acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma/serum samples on ice, protected from light.
-
In a microcentrifuge tube, add 100 µL of the sample.
-
Spike with the internal standard solution.
-
Add 200 µL of ice-cold 10% TCA or 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary: Sample Preparation Method Recovery
| Precipitating Agent | Analyte | Average Recovery (%) | Reference |
| Trichloroacetic Acid | Riboflavin | ~85-95% | [1] |
| Acetonitrile | Riboflavin | ~70-85% | [1] |
| Zinc Sulfate/Methanol | Riboflavin | 89-120% | [2] |
Visualizations
Experimental Workflow
Caption: General workflow for this compound analysis by LC-MS/MS.
Troubleshooting Logic for Poor Signal Intensity
Caption: Decision tree for troubleshooting poor signal intensity in MS.
Matrix Effects Signaling Pathway
Caption: Diagram illustrating the concept of matrix effects in ESI-MS.
References
- 1. Ultra-performance liquid chromatography tandem mass-spectrometry (UPLC-MS/MS) for the rapid, simultaneous analysis of thiamin, riboflavin, flavin adenine dinucleotide, nicotinamide and pyridoxal in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water-Soluble Vitamins Stability by Robust Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [kb.osu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. US10571455B2 - Vitamin B2 detection by mass spectrometry - Google Patents [patents.google.com]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Isotope dilution method for determination of vitamin B2 in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FMN Synthesis from Riboflavin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of converting riboflavin to Flavin Mononucleotide (FMN). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic and chemical synthesis of FMN.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No FMN Yield (Enzymatic Synthesis) | Inactive Enzyme: Riboflavin kinase (RFK) may be improperly folded or denatured. | - Ensure proper protein expression and purification protocols were followed.- Confirm the presence of active enzyme using a standard activity assay.- Store the enzyme at the recommended temperature with appropriate stabilizers. |
| Sub-optimal Reaction Conditions: Incorrect pH, temperature, or buffer composition. | - Optimize the reaction pH (typically around 7.0-7.5) and temperature (often 37°C).[1] - Ensure the presence of required cofactors, such as MgCl₂.[1][2] | |
| Substrate Inhibition: High concentrations of riboflavin can inhibit some riboflavin kinases.[3][4] | - Perform a substrate titration experiment to determine the optimal riboflavin concentration.- Avoid using excessively high initial concentrations of riboflavin. | |
| Product Inhibition: FMN, a product of the reaction, is a known competitive inhibitor of riboflavin kinase.[2][5][6][7] | - Monitor the reaction progress and consider stopping it before it reaches equilibrium.- In a continuous process, consider methods for in-situ product removal. | |
| ATP Depletion: The reaction consumes ATP. | - Ensure an adequate starting concentration of ATP.- For large-scale synthesis, consider implementing an ATP regeneration system.[8] | |
| Low FMN Yield (Chemical Synthesis) | Incomplete Phosphorylation: The phosphorylation reaction may not have gone to completion. | - Increase the reaction time or temperature, monitoring for degradation.- Use a more efficient phosphorylating agent. |
| Side Reactions and Byproduct Formation: Chemical phosphorylation can produce isomeric monophosphates and bisphosphates.[6][9] | - Optimize the reaction conditions to favor the desired 5'-phosphate isomer.- Employ a robust purification strategy, such as HPLC or ion-exchange chromatography, to separate FMN from byproducts.[10] | |
| Degradation of Riboflavin or FMN: Both molecules are sensitive to light and alkaline conditions.[11][12][13] | - Protect the reaction mixture from light at all stages.- Maintain a neutral or slightly acidic pH during the reaction and purification. | |
| Difficulty in FMN Purification | Co-elution with Unreacted Substrates or Byproducts: Riboflavin, ADP (in enzymatic synthesis), or isomeric phosphates (in chemical synthesis) can be difficult to separate from FMN. | - Utilize high-performance liquid chromatography (HPLC) with a C18 column for effective separation.[10]- Ion-exchange chromatography can also be employed to separate charged molecules like FMN from uncharged riboflavin.[10] |
| Low Recovery After Purification: FMN may be lost during purification steps. | - Optimize the purification protocol to minimize the number of steps.- Ensure all materials used in the purification process are compatible with FMN. | |
| Inconsistent Results | Variability in Reagent Quality: The purity of riboflavin, ATP, and enzymes can affect the outcome. | - Use high-purity, well-characterized reagents from a reliable supplier.- For enzymatic reactions, ensure the enzyme preparation is of consistent activity. |
| Instability of Riboflavin/FMN: Degradation during storage or handling. | - Store riboflavin and FMN solutions protected from light and at a suitable pH and temperature.[11][14] |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for converting riboflavin to FMN in biological systems?
A1: In biological systems, Flavin Mononucleotide (FMN), also known as riboflavin-5'-phosphate, is produced from riboflavin by the enzyme riboflavin kinase (RFK), also known as flavokinase.[1][15][16] This reaction is an ATP-dependent phosphorylation.[2]
Q2: I've seen references to "riboflavin aldehyde." Can this be converted to FMN?
A2: "Riboflavin aldehyde," or riboflavinal, is typically a product of riboflavin oxidation, catalyzed by an enzyme called vitamin B2-aldehyde-forming enzyme. This enzyme oxidizes the 5'-hydroxymethyl group of riboflavin to a formyl group. The same enzyme can further oxidize the aldehyde to riboflavinoic acid. The established and primary biosynthetic route to FMN is the phosphorylation of riboflavin, not the conversion of riboflavin aldehyde.
Q3: My enzymatic reaction is stalling. What could be the issue?
A3: A common issue is product inhibition. FMN, the product of the reaction, is a potent competitive inhibitor of riboflavin kinase, binding to the active site and preventing further substrate conversion.[2][5][7] Additionally, if you are using a bifunctional FAD synthetase, the final product FAD can also be inhibitory.[5]
Q4: What are the main challenges in the chemical synthesis of FMN?
A4: The primary challenge in chemical synthesis is the lack of selectivity in the phosphorylation of the ribityl side chain of riboflavin. This often leads to a mixture of mono- and diphosphate isomers, with only about 70% being the desired FMN.[9] This necessitates extensive purification to obtain a homogenous product.[6][9]
Q5: How can I improve the efficiency of enzymatic FMN synthesis?
A5: To improve efficiency, you can use a truncated FAD synthetase that lacks the N-terminal adenylation domain. This engineered enzyme directly and quantitatively phosphorylates riboflavin to FMN without the subsequent conversion to FAD.
Q6: What are the optimal conditions for storing riboflavin and FMN?
A6: Both riboflavin and FMN are sensitive to light and alkaline conditions.[11][12][13] They should be stored in light-protected containers. While riboflavin is relatively heat-stable in acidic or neutral solutions, it is unstable in alkaline solutions.[12][14]
Data Presentation
Table 1: Kinetic Parameters of Riboflavin Kinase (RFK) from Different Organisms
| Organism | Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| Homo sapiens | Riboflavin Kinase (HsRFK) | Riboflavin | ~2.5 | - | [2] |
| Corynebacterium ammoniagenes | FAD Synthetase (RFK domain) | Riboflavin | 1.2 - 17 | 17 min⁻¹ | [1] |
| Escherichia coli | Bifunctional Riboflavin Kinase/FAD Synthetase (RibCF) | Riboflavin | 55 | - | [17] |
| Methylocella silvestris | CTP-dependent Riboflavin Kinase (MmpRibK) | Riboflavin | - | - | [18] |
Note: Kinetic parameters can vary depending on the specific experimental conditions.
Table 2: Inhibition Constants (K_i) for Product Inhibition of Human Riboflavin Kinase (HsRFK)
| Inhibitor | K_i (µM) | Type of Inhibition | Reference |
| FMN | 2.5 | Competitive | [2][7] |
| ADP | - | Competitive | [5] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of FMN using the RFK Domain of Corynebacterium ammoniagenes FAD Synthetase
This protocol is adapted from methodologies described for bifunctional FAD synthetases.[1]
Materials:
-
Purified RFK domain of C. ammoniagenes FAD synthetase
-
Riboflavin
-
ATP (Adenosine 5'-triphosphate)
-
MgCl₂ (Magnesium chloride)
-
PIPES buffer (pH 7.0)
-
Heating block or water bath
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture in a final volume of 500 µL containing 20 mM PIPES buffer (pH 7.0), 0.8 mM MgCl₂, and the desired concentrations of riboflavin (e.g., 10-50 µM) and ATP (e.g., 100-400 µM).
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the purified RFK enzyme to a final concentration of 20-50 nM.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes). Monitor the reaction progress by taking aliquots at different time points.
-
Stop the reaction by heating the mixture at 100°C for 5 minutes to denature the enzyme.
-
Centrifuge the sample to pellet the denatured protein.
-
Analyze the supernatant for FMN concentration using HPLC. The mobile phase can be an isocratic mixture of methanol and 5 mM ammonium acetate (pH 6.0).[7]
Protocol 2: Chemical Synthesis of FMN via Phosphorylation with Phosphorus Oxychloride
This is a classical method and should be performed with appropriate safety precautions in a fume hood.
Materials:
-
Riboflavin
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
n-butanol
-
Phosphate buffer (1 M, pH 7)
-
Ice
-
Thin-layer chromatography (TLC) or HPLC for monitoring
Procedure:
-
Dissolve riboflavin in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride to the cooled solution with constant stirring.
-
Allow the reaction to proceed at room temperature. Monitor the progress by TLC or HPLC. The reaction is typically complete within a few hours.
-
Quench the reaction by pouring the mixture into a chilled 1 M phosphate buffer (pH 7).
-
Extract the aqueous solution with n-butanol to remove unreacted riboflavin and byproducts.
-
The aqueous phase, containing FMN, can be further purified by column chromatography or HPLC.
Visualizations
Caption: Enzymatic conversion of Riboflavin to FMN.
Caption: General workflow for enzymatic FMN synthesis.
Caption: Troubleshooting logic for low FMN yield.
References
- 1. Role of Key Residues at the Flavin Mononucleotide (FMN):Adenylyltransferase Catalytic Site of the Bifunctional Riboflavin Kinase/Flavin Adenine Dinucleotide (FAD) Synthetase from Corynebacterium ammoniagenes [mdpi.com]
- 2. Riboflavin kinase and pyridoxine 5′-phosphate oxidase complex formation envisages transient interactions for FMN cofactor delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and thermodynamics of the protein-ligand interactions in the riboflavin kinase activity of the FAD synthetase from Corynebacterium ammoniagenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and thermodynamics of the protein-ligand interactions in the riboflavin kinase activity of the FAD synthetase from Corynebacterium ammoniagenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human riboflavin kinase: Species-specific traits in the biosynthesis of the FMN cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Riboflavin kinase and pyridoxine 5′-phosphate oxidase complex formation envisages transient interactions for FMN cofactor delivery [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. A Convenient Method to Prepare Labile FMN Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The purification and identification of flavin nucleotides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photo, thermal and chemical degradation of riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Riboflavin - Wikipedia [en.wikipedia.org]
- 15. Flavin mononucleotide - Wikipedia [en.wikipedia.org]
- 16. Riboflavin kinase - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Riboflavin Aldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with riboflavin aldehyde, also known as formylmethylflavin (FMF). Due to the limited specific data on riboflavin aldehyde's solubility, much of the guidance is extrapolated from the well-documented properties of its parent compound, riboflavin. These recommendations should serve as a starting point for experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What is riboflavin aldehyde and how does its structure differ from riboflavin?
Riboflavin aldehyde (formylmethylflavin) is a derivative of riboflavin where the terminal primary alcohol of the ribityl side chain is oxidized to an aldehyde. This structural change introduces a more polar functional group, which can influence its solubility and reactivity compared to riboflavin.
Q2: Why is riboflavin aldehyde poorly soluble in aqueous solutions?
Like riboflavin, riboflavin aldehyde has a large, relatively nonpolar isoalloxazine ring system. While the ribityl chain with its hydroxyl groups and the terminal aldehyde group contribute to some degree of polarity, the overall molecule remains sparingly soluble in water. Its solubility is also highly dependent on pH, temperature, and the crystalline form of the solid.
Q3: What are the initial steps to consider when trying to dissolve riboflavin aldehyde?
Start with common polar solvents and assess the impact of pH. Riboflavin's solubility is known to increase in alkaline conditions, though this can also lead to instability and degradation.[1][2] Therefore, it is crucial to balance solubility with stability. Gentle heating can also be employed, but be mindful of potential degradation, as flavins are sensitive to heat and light.[3]
Q4: Can I use the same solubilization techniques for riboflavin aldehyde as I do for riboflavin?
Many techniques used for riboflavin are likely applicable to riboflavin aldehyde due to their structural similarity. These include the use of co-solvents, cyclodextrins, and pH modification. However, the presence of the aldehyde group may necessitate adjustments to these protocols. It is recommended to perform small-scale pilot experiments to determine the optimal conditions for riboflavin aldehyde.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Riboflavin aldehyde precipitates out of solution. | - The concentration exceeds its solubility in the current solvent system. - Temperature fluctuations. - pH of the solution has shifted. | - Increase solvent polarity: Try adding a co-solvent like ethanol, methanol, or acetonitrile in small percentages.[4] - Adjust pH: Carefully test a range of pH values. Riboflavin is more soluble in dilute alkaline solutions, but this can cause degradation.[1] A pH range of 5-6 is often optimal for riboflavin stability.[3] - Use solubilizing agents: Investigate the use of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) or hydrotropes (e.g., nicotinamide, urea).[3] - Maintain constant temperature: Ensure your experimental setup is in a temperature-controlled environment. |
| Solution color changes or fades, indicating degradation. | - Light exposure: Flavins are highly sensitive to light.[1] - Extreme pH: Both highly acidic and alkaline conditions can lead to the degradation of the flavin structure.[3] - Presence of oxidizing or reducing agents. | - Protect from light: Work in a dark room or use amber-colored vials or foil-wrapped containers.[1] - Buffer the solution: Use a suitable buffer to maintain a stable pH, ideally around the point of maximum stability for riboflavin (pH 5-6).[3] - Use fresh solutions: Prepare solutions immediately before use and store them under inert gas if sensitivity to oxygen is suspected. |
| Inconsistent results in biological assays. | - Poor bioavailability due to low solubility. - Degradation of the compound in the assay medium. | - Formulation development: Consider creating a more stable and soluble formulation, such as a nanoparticle suspension or a cyclodextrin inclusion complex.[3] - Solubility testing in media: Determine the solubility of riboflavin aldehyde directly in your cell culture or assay medium before conducting experiments. |
Data on Solubility Enhancement of Riboflavin (Applicable as a starting point for Riboflavin Aldehyde)
| Solubilization Strategy | Agent/Condition | Solvent | Observed Effect on Riboflavin Solubility | Reference |
| pH Adjustment | Dilute alkaline solutions (e.g., 0.1 M NaOH) | Water | Significantly increases solubility, but also instability. | [1] |
| Co-solvents | 5% Acetonitrile | 10 mM Tris-Cl, pH 7.5 | Enables dissolution at ~1mM concentration. | [4] |
| Methanol | Water | A 7-10% increase in solubility was seen in the presence of dendrimers. | [3] | |
| Hydrotropy | Nicotinamide (Vitamin B3) | Water, Methanol, N-methylformamide | Increases solubility with increasing nicotinamide concentration. | [4] |
| Cyclodextrin Complexation | β-cyclodextrin (10-30 mg/mL) | Deionized Water | Enhances solubility from 0.08 mg/mL up to 0.12-0.19 mg/mL. | |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Water | Forms non-inclusion complexes that increase solubility. | [3] | |
| Recrystallization | From dilute alkaline solution | Water | A novel crystal form of riboflavin with significantly higher water solubility (up to 23.5 g/L) has been reported. | [5] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
-
Preparation of Stock Solution:
-
Weigh a precise amount of riboflavin aldehyde.
-
Add a small volume of a suitable organic co-solvent (e.g., DMSO, ethanol, or acetonitrile) to first wet and disperse the powder.
-
Gradually add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) while vortexing or sonicating until the desired final concentration is reached.
-
-
Determination of Maximum Solubility:
-
Prepare a series of vials with a fixed amount of riboflavin aldehyde.
-
Add increasing volumes of the co-solvent/buffer mixture.
-
Agitate the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the samples to pellet any undissolved solid.
-
Analyze the supernatant for the concentration of dissolved riboflavin aldehyde using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Molar Ratio Determination:
-
Start with a 1:1 molar ratio of riboflavin aldehyde to β-cyclodextrin or HP-β-cyclodextrin.
-
-
Complex Formation:
-
Dissolve the cyclodextrin in the desired aqueous buffer with stirring.
-
Slowly add the powdered riboflavin aldehyde to the cyclodextrin solution.
-
Continue stirring the mixture at room temperature, protected from light, for 24-72 hours to allow for complex formation.
-
-
Characterization:
-
Filter the solution to remove any un-complexed, undissolved riboflavin aldehyde.
-
Determine the concentration of the solubilized complex in the filtrate using an appropriate analytical technique.
-
Lyophilize the solution to obtain a solid powder of the inclusion complex for long-term storage and reconstitution.
-
Visual Guides
References
Technical Support Center: Riboflavin Aldehyde Assays
Welcome to the technical support center for riboflavin aldehyde (formylmethylflavin) assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in riboflavin aldehyde assays?
Interference in assays for riboflavin aldehyde, a photo-degradation product of riboflavin, can be broadly categorized as endogenous (from the sample) or exogenous (introduced during the assay process)[1]. Key sources include:
-
Spectral Overlap: Other molecules in the sample may absorb light or fluoresce in the same wavelength range used for analysis. This is particularly common with degradation products of riboflavin, such as lumichrome and lumiflavin, or other flavins like FAD and FMN[2][3].
-
Autofluorescence: Many biological samples naturally fluoresce. Metabolic cofactors like NADH and FAD are common culprits, especially when using excitation wavelengths between 360-488 nm[4].
-
Chemical Reactivity: As an aldehyde, riboflavin aldehyde is a reactive molecule. Other compounds in the sample can react with it, or with assay reagents, leading to inaccurate measurements[5]. In enzymatic assays, such as those using aldehyde dehydrogenase (ALDH), compounds can act as inhibitors, leading to an underestimation of the aldehyde concentration[6][7].
-
Matrix Effects: Complex biological or food matrices contain proteins, lipids, and other vitamins that can interfere with quantification, requiring robust sample preparation[3].
-
Compound-Specific Interference: Test compounds in drug screening can be a major source of interference through their own fluorescence, by quenching the signal, or by causing non-specific cytotoxicity in cell-based assays[4].
Q2: How does pH and light exposure affect the stability of riboflavin aldehyde?
Riboflavin and its derivatives are notoriously sensitive to light, heat, and pH.
-
Light Sensitivity: Exposure to light causes riboflavin to degrade into products like formylmethylflavin (riboflavin aldehyde), lumiflavin, and lumichrome. This process is irreversible and can either artificially inflate the concentration of riboflavin aldehyde (if it's the analyte) or interfere with its measurement due to the presence of other photoproducts[3][8]. All solutions containing flavins should be protected from light.
-
pH Stability: Riboflavin aldehyde's stability is pH-dependent. In neutral and alkaline solutions, it can undergo hydrolysis[2]. The isoalloxazine ring structure, common to all flavins, is prone to cleavage in alkaline conditions, creating products that can interfere with spectrophotometric analysis in the 300-500 nm range[2].
Q3: My assay involves aldehyde dehydrogenase (ALDH). What substances are known to interfere with this enzyme family?
Aldehyde dehydrogenase enzymes are critical for oxidizing aldehydes and are often used in assays for aldehyde quantification. However, their activity can be inhibited by various substances:
-
General Inhibitors: Disulfiram (Antabuse) is a well-known irreversible inhibitor of ALDH enzymes, including ALDH2, through carbamoylation of the catalytic cysteine residue[6][9].
-
Natural Compounds: Daidzin, an isoflavone found in soy, is a potent reversible inhibitor of ALDH2[6].
-
Drug Compounds: Certain drugs and their metabolites can inhibit ALDH activity. For example, nitroglycerin and the pesticide molinate are known irreversible inhibitors[10].
-
Substrate Competition: The presence of other aldehydes in the sample can lead to competition for the enzyme's active site, resulting in an underestimation of riboflavin aldehyde. ALDH2, for instance, can metabolize numerous short-chain aliphatic and aromatic aldehydes[9].
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: High Background Signal or Blank Readings
| Possible Cause | Recommended Solution |
| Contaminated Reagents/Buffers | Prepare fresh buffers using high-purity water (e.g., Type I ultrapure) and analytical grade reagents[11]. Filter all solutions through a 0.22 µm filter. |
| Autofluorescence from Media or Samples | Run a "sample-only" control (without fluorescent probe/reagent) to quantify the inherent background fluorescence. Subtract this value from your experimental readings. If using cell culture, consider using phenol red-free media for fluorescence-based assays. |
| Endogenous Interfering Substances | For biological samples, perform a sample cleanup step. This could involve solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to separate riboflavin aldehyde from interfering compounds like FAD or NADH[4][12]. |
| Reagent Instability | Protect all flavin-containing solutions from light by using amber vials or wrapping containers in aluminum foil[13]. Prepare fresh working solutions daily. |
Problem 2: Poor Reproducibility or Inconsistent Results
| Possible Cause | Recommended Solution |
| Analyte Degradation | Minimize light exposure during all steps of the protocol. Ensure the pH of your buffers is appropriate for flavin stability (typically acidic to neutral)[8]. Keep samples on ice to reduce thermal degradation. |
| Incomplete Solubilization of Compounds | Ensure all test compounds and standards are fully dissolved. Use of a small percentage of a solvent like DMSO may be necessary, but run a vehicle control to check for solvent-induced interference. |
| Pipetting Errors | Calibrate your pipettes regularly. For enzymatic assays, ensure thorough mixing after adding each component, especially the enzyme, to initiate the reaction uniformly. |
| Instrument Fluctuation | Allow the spectrophotometer or fluorometer lamp to warm up for the manufacturer-recommended time before taking measurements to ensure a stable light output. |
Problem 3: No Signal or a Signal Weaker Than Expected
| Possible Cause | Recommended Solution |
| Incorrect Wavelength Settings | Verify the excitation and emission maxima for your specific assay. For riboflavin, the primary absorbance peak is around 444 nm[3]. Fluorescence is typically measured with excitation around 366-450 nm and emission above 500 nm[12]. |
| Signal Quenching | Test compounds or high concentrations of other substances in the sample matrix can absorb the excitation or emission light (quenching). Perform a spike-and-recovery experiment by adding a known amount of riboflavin aldehyde standard to your sample matrix to check for recovery[14]. If recovery is low, sample dilution or purification is necessary. |
| Enzyme Inactivity (for enzymatic assays) | Confirm the activity of your aldehyde dehydrogenase enzyme stock with a known positive control substrate. Ensure you are using the correct buffer, pH, and NAD+ cofactor concentration as specified by the enzyme manufacturer. |
| Insufficient Analyte Concentration | The concentration of riboflavin aldehyde in your sample may be below the limit of detection (LOD) for your assay. Consider concentrating the sample or using a more sensitive method, such as HPLC with fluorescence detection, which can have LODs in the low µg/L range[8]. |
Visualized Workflows and Pathways
General Troubleshooting Workflow for Assay Interference
The following diagram outlines a logical workflow to identify and mitigate sources of interference in your assay.
Caption: A troubleshooting flowchart for identifying assay interference.
Mechanisms of Assay Interference
This diagram illustrates how different interferents can disrupt the signal in a typical fluorescence-based assay.
Caption: Common mechanisms of fluorescence assay interference.
Quantitative Data Summary
Table 1: Common Inhibitors of Aldehyde Dehydrogenase (ALDH) Isozymes
This table summarizes inhibitory constants for compounds known to interfere with ALDH enzymes, which are often used in riboflavin aldehyde assays. This data is critical for researchers using enzymatic methods.
| Inhibitor | Target Isozyme | Inhibition Type | IC₅₀ / Kᵢ Value | Reference |
| Daidzin | ALDH2 | Reversible | IC₅₀ = 3.5 ± 0.1 µM | [6] |
| Daidzin | ALDH1A2 | Reversible | IC₅₀ = 4.5 ± 0.6 µM | [6] |
| Daidzin | ALDH1B1 | Reversible | IC₅₀ = 5.1 ± 0.5 µM | [6] |
| Disulfiram | ALDH2 | Irreversible | - | [9] |
| Disulfiram | ALDH1A1 | Irreversible | - | [6] |
| CVT-10216 | ALDH2 | Reversible | IC₅₀ ≈ 30 nM | [9] |
| Psoralen Derivative 2 | ALDH2 | Reversible | Kᵢ = 19 nM | [6] |
Experimental Protocols
Protocol 1: General Spectrophotometric Assay for Flavins
This protocol is adapted from standard methods for quantifying riboflavin and its derivatives based on their absorbance.
Objective: To determine the concentration of riboflavin aldehyde in an aqueous solution.
Materials:
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
-
Riboflavin aldehyde standard
-
0.1 M Phosphate buffer (pH 7.0)
-
Sample solution, protected from light
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 20 minutes. Set the wavelength to 444 nm, which is the characteristic absorbance maximum for the isoalloxazine ring of flavins[3][12].
-
Prepare Standards: Prepare a stock solution of riboflavin aldehyde standard in the phosphate buffer. Perform a serial dilution to create a series of standards (e.g., 0.5, 1, 2, 5, 10 µg/mL).
-
Blank Measurement: Fill a cuvette with the phosphate buffer to be used as the blank. Place it in the spectrophotometer and zero the absorbance.
-
Standard Curve: Measure the absorbance of each standard solution at 444 nm. Plot a graph of absorbance versus concentration. The resulting standard curve should be linear[13].
-
Sample Measurement: Measure the absorbance of your unknown sample. Ensure the reading falls within the linear range of your standard curve. If the absorbance is too high, dilute the sample with the phosphate buffer and re-measure, accounting for the dilution factor.
-
Calculation: Use the equation from the linear regression of your standard curve to calculate the concentration of riboflavin aldehyde in your sample.
Troubleshooting Note: If you suspect interference from other compounds absorbing in the same region, a correction for irrelevant absorption may be necessary, or a chromatographic method (like HPLC) should be employed for better specificity[2].
References
- 1. Interference Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correction for Irrelevant Absorption in Multicomponent Spectrophotometric Assay of Riboflavin, Formylmethylflavin, and Degradation Products: Kinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalwjarr.com [journalwjarr.com]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. moleculardepot.com [moleculardepot.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Detection and Assay of Vitamin B-2 (Riboflavin) in Alkaline Borate Buffer with UV/Visible Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The quantitative analysis of thiamin and riboflavin and their respective vitamers in fermented alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Riboflavin Aldehyde from Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of riboflavin aldehyde from biological samples.
FAQs and Troubleshooting Guides
This section addresses common challenges encountered during the extraction and purification of riboflavin aldehyde.
Q1: What is riboflavin aldehyde and how does it differ from riboflavin and other derivatives?
Riboflavin aldehyde, systematically named (2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal, is a derivative of riboflavin (Vitamin B2) where the terminal hydroxyl group of the ribityl side chain is oxidized to an aldehyde. It is crucial to distinguish it from other riboflavin derivatives, especially photodegradation products like formylmethylflavin (FMF), lumichrome, and lumiflavin, which have different chemical structures and properties.
Q2: My sample shows a significant loss of the target molecule. What are the primary causes?
The instability of riboflavin aldehyde is a major challenge, with degradation often caused by exposure to light and suboptimal pH conditions.[1][2]
Troubleshooting Steps:
-
Light Exposure: Riboflavin and its derivatives are highly sensitive to UV and visible light.[1][2] All experimental steps should be performed under subdued light or using amber-colored labware.
-
pH Instability: Riboflavin aldehyde is most stable in slightly acidic to neutral conditions (pH 5-6).[2][3] Alkaline conditions (pH > 7) can lead to rapid degradation.[1][4] Buffer all solutions within the optimal pH range.
-
Temperature: Elevated temperatures can accelerate degradation. Keep samples on ice or at 4°C whenever possible.
-
Oxidation: The aldehyde group is susceptible to oxidation. Consider dégas-sing solvents and working under an inert atmosphere (e.g., nitrogen or argon) for sensitive samples.
Q3: I am observing multiple peaks in my chromatogram, making it difficult to isolate riboflavin aldehyde. What are these impurities?
Co-purification of structurally similar compounds is a common issue. These often include:
-
Unmodified Riboflavin: The precursor molecule may be present in high concentrations.
-
Photodegradation Products: Lumichrome and lumiflavin are common byproducts of light exposure.[1][2]
-
Other Metabolites: Biological samples contain a complex mixture of related compounds.
Troubleshooting Steps:
-
Optimize Chromatography: Use a high-resolution HPLC column (e.g., a modern C18 phase) and optimize the mobile phase gradient to improve the separation of riboflavin aldehyde from its closely related derivatives.
-
Sample Pre-treatment: Implement a solid-phase extraction (SPE) step to remove interfering substances before HPLC.
-
Confirm Peak Identity: Use mass spectrometry (MS) in conjunction with HPLC (LC-MS) to confirm the identity of the target peak and impurities.
Q4: The recovery of riboflavin aldehyde from my extraction is very low. How can I improve this?
Low recovery can be due to poor solubility or degradation during extraction.
Troubleshooting Steps:
-
Solvent Selection: Riboflavin aldehyde has limited solubility in water and is more soluble in polar organic solvents.[5][6] A mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffered aqueous solution is often effective for extraction.
-
Enzymatic Digestion: For protein-bound riboflavin derivatives in samples like plasma or tissue homogenates, enzymatic digestion (e.g., with pepsin) can improve release and extraction efficiency.[7]
-
Minimize Handling Time: Plan your experiments to minimize the time between sample collection and extraction to reduce degradation.
Data Presentation
Table 1: Stability of Riboflavin Derivatives under Different Conditions
| Compound | Condition | Stability | Primary Degradation Products | Reference |
| Riboflavin | pH < 3 | Less Stable | Lumichrome | [3][4] |
| pH 5-6 | Most Stable | - | [2][3] | |
| pH > 10 | Unstable | Lumiflavin, Lumichrome | [3][4] | |
| UV/Visible Light | Highly Unstable | Formylmethylflavin, Lumichrome, Lumiflavin | [1][2] | |
| Formylmethylflavin (FMF) | Acidic pH (2-7) | Unstable (Second-order kinetics) | Lumichrome, Lumiflavin | [2] |
| Alkaline pH (7.5-11) | Unstable (First-order kinetics) | Lumichrome, Lumiflavin | [2] | |
| Light Exposure | More sensitive than Riboflavin | Lumichrome, Lumiflavin, Carboxymethylflavin | [2] |
Note: Specific quantitative stability data for riboflavin aldehyde is limited. The stability is expected to be similar to or lower than that of riboflavin due to the reactive aldehyde group.
Table 2: Solubility of Riboflavin in Various Solvents
| Solvent | Solubility | Reference |
| Water | Slightly soluble (~100-130 mg/L) | [8] |
| Ethanol | Less soluble than in water | [5] |
| Methanol | Increased solubility with co-solvents like nicotinamide | [6] |
| Acetone | Insoluble | [5] |
| Chloroform | Insoluble | [5] |
| Diethyl ether | Insoluble | [5] |
| Dilute alkaline solutions | Very soluble but unstable | [5] |
Experimental Protocols
Protocol 1: Extraction of Riboflavin Aldehyde from Cell Culture Supernatant
-
Harvesting: Centrifuge the cell culture at 3000 x g for 15 minutes at 4°C to pellet the cells. Collect the supernatant. All subsequent steps should be performed under dim light.
-
Acidification: Adjust the pH of the supernatant to 5.5 with 1 M HCl. This helps to stabilize the riboflavin derivatives.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water, and finally one column volume of 0.1 M acetate buffer (pH 5.5).
-
Load the acidified supernatant onto the SPE cartridge.
-
Wash the cartridge with one column volume of water to remove salts and polar impurities.
-
Elute the riboflavin derivatives with methanol.
-
-
Evaporation: Evaporate the methanol eluate to dryness under a stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for HPLC analysis.
Protocol 2: Preparative HPLC for Purification of Riboflavin Aldehyde
-
Column: A preparative C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-40% B (linear gradient)
-
25-30 min: 40-95% B (linear gradient for column wash)
-
30-35 min: 95% B
-
35-40 min: 95-5% B (return to initial conditions)
-
-
Flow Rate: 4 mL/min.
-
Detection: UV detector at 445 nm.
-
Fraction Collection: Collect fractions corresponding to the riboflavin aldehyde peak, identified by analytical HPLC-MS.
-
Post-Purification: Pool the collected fractions, evaporate the organic solvent under reduced pressure, and lyophilize to obtain the purified compound.
Mandatory Visualizations
Caption: Workflow for the extraction and purification of riboflavin aldehyde.
Caption: Simplified degradation pathways of riboflavin.
Caption: Logical troubleshooting guide for common purification issues.
References
- 1. US7670800B2 - Process for the purification of riboflavin - Google Patents [patents.google.com]
- 2. Photo, thermal and chemical degradation of riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photolysis of riboflavin in aqueous solution: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of Riboflavin under Alkaline Conditions: What Can Gas-Phase Photolysis Tell Us about What Happens in Solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Riboflavin | C17H20N4O6 | CID 493570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effect of nicotinamide and urea on the solubility of riboflavin in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. US2407624A - Aqueous solution of riboflavin - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Confirming the Identity of Synthesized Vitamin B2 Aldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the identity of synthesized Vitamin B2 aldehyde, also known as riboflavinal. Below, we present detailed experimental protocols for two primary synthesis methods—chemical and enzymatic—and a thorough comparison of analytical techniques essential for structural verification. All quantitative data is summarized for straightforward comparison, and key workflows are visualized to enhance understanding.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound primarily involves the selective oxidation of the primary alcohol at the 5'-position of the ribityl side chain of riboflavin. Two effective methods for this conversion are chemical oxidation using periodate and enzymatic oxidation.
Experimental Protocols for Synthesis
1. Chemical Synthesis: Periodate Oxidation of Riboflavin
This method utilizes sodium periodate to cleave the vicinal diols in the ribityl side chain, resulting in the formation of the aldehyde.
-
Materials: Riboflavin, sodium periodate (NaIO₄), ethylene glycol, deionized water, silica gel for column chromatography, organic solvents (e.g., methanol, chloroform).
-
Procedure:
-
Dissolve riboflavin in deionized water. A slightly acidic pH may aid in solubility.
-
Cool the solution in an ice bath.
-
Slowly add a freshly prepared aqueous solution of sodium periodate to the riboflavin solution with constant stirring. The molar ratio of periodate to riboflavin should be carefully controlled to favor the formation of the aldehyde.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess periodate by adding a few drops of ethylene glycol.
-
The crude product can be purified using column chromatography on a silica gel column.[1][2][3][4][5] Elute with a suitable solvent system (e.g., a gradient of methanol in chloroform) to separate the this compound from unreacted riboflavin and byproducts.
-
-
Expected Yield: Moderate to high, depending on reaction conditions and purification efficiency.
2. Enzymatic Synthesis: Using Vitamin B2-Aldehyde-Forming Enzyme
This method employs the highly specific "Vitamin B2-aldehyde-forming enzyme" isolated from fungi such as Schizophyllum commune.[6][7][8][9][10]
-
Materials: Riboflavin, purified Vitamin B2-aldehyde-forming enzyme, buffer solution (e.g., phosphate buffer at a specific pH), cofactors (if required by the enzyme), dialysis tubing, chromatography resins for enzyme purification (if necessary).
-
Procedure:
-
If the enzyme is not commercially available, it must be isolated and purified from a culture of Schizophyllum commune. This typically involves cell lysis, protein precipitation, and chromatographic purification steps.
-
Prepare a reaction mixture containing riboflavin dissolved in the appropriate buffer.
-
Add the purified enzyme to the riboflavin solution.
-
Incubate the mixture at the optimal temperature and pH for the enzyme's activity.
-
Monitor the formation of the aldehyde using HPLC or spectrophotometry.
-
Once the reaction reaches equilibrium or completion, the product can be separated from the enzyme and unreacted substrate, often by methods like dialysis or size-exclusion chromatography.
-
-
Expected Yield: Potentially high due to the specificity of the enzyme, but the overall yield depends on the efficiency of enzyme purification and the enzymatic reaction itself.
Workflow for Synthesis and Identity Confirmation
The following diagram illustrates the general workflow from synthesis to the confirmation of the identity of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. youtube.com [youtube.com]
- 6. Fungal riboflavin 5'-hydroxymethyl dehydrogenase catalyzes formation of both the aldehyde (riboflavinal) and the acid (riboflavinoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Schizophyllum commune: A fungal cell-factory for production of valuable metabolites and enzymes :: BioResources [bioresources.cnr.ncsu.edu]
- 9. mdpi.com [mdpi.com]
- 10. Schizophyllum commune: An unexploited source for lignocellulose degrading enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Riboflavin Quantification
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of riboflavin (Vitamin B2), and its alternatives. The information is intended for researchers, scientists, and drug development professionals, offering insights into method validation, performance, and experimental protocols. While the initial topic specified "riboflavin aldehyde," the available scientific literature predominantly focuses on the analysis of riboflavin. Therefore, this guide centers on validated methods for riboflavin, which is likely the intended analyte of interest.
High-Performance Liquid Chromatography (HPLC) as the Gold Standard
HPLC is widely regarded as the gold standard for the analysis of riboflavin in various samples, including pharmaceuticals, foods, and biological fluids.[1] Its high sensitivity and specificity allow for the effective separation of riboflavin from its photoproducts and other compounds that may interfere with quantification.[1] Reversed-phase HPLC coupled with UV or fluorescence detection is the most common approach.[1]
The validation of an HPLC method ensures its reliability for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes the performance of a typical validated HPLC method for riboflavin quantification.
| Validation Parameter | Performance | Reference |
| Linearity (r²) | > 0.999 | [2] |
| Accuracy (% Recovery) | 95.2 - 103.9% | [3] |
| Precision (% RSD) | < 2% | [4] |
| Limit of Detection (LOD) | 0.03 mg/L | [5] |
| Limit of Quantification (LOQ) | 0.15 mg/L | [5] |
Comparison with Alternative Analytical Methods
While HPLC is the preferred method, other techniques are also employed for riboflavin quantification. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.[6]
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC | Chromatographic separation followed by UV or fluorescence detection. | High sensitivity, specificity, and ability to separate complex mixtures.[1] | Requires more expensive equipment and expertise.[1] |
| UV-Vis Spectrophotometry | Measures the absorbance of light by riboflavin at a specific wavelength (around 444 nm).[7] | Simple, cost-effective, and rapid.[8] | Less sensitive and prone to interference from other compounds in complex samples.[1] |
| Fluorimetry | Measures the fluorescence emitted by riboflavin upon excitation with light. | Highly sensitive and selective due to the natural fluorescence of riboflavin.[1][6] | Can be affected by quenching agents and requires careful control of experimental conditions.[1] |
| LC-MS | Combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. | Offers unparalleled sensitivity and specificity, providing both quantitative and qualitative data.[1] | Requires sophisticated and expensive instrumentation and expertise.[1] |
Experimental Protocols
Validated HPLC Method for Riboflavin Quantification
This protocol describes a general procedure for the quantification of riboflavin in a sample using reversed-phase HPLC with fluorescence detection.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a degasser, binary pump, autosampler, and fluorescence detector.[5]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 35:65 v/v).[5]
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 20 µL.[9]
-
Column Temperature: 40 °C.[9]
-
Fluorescence Detector: Excitation wavelength of 440-450 nm and an emission wavelength of 520-530 nm.[5][9][10]
2. Preparation of Standard Solutions:
-
Prepare a stock solution of riboflavin standard in a suitable solvent (e.g., 0.1 N HCl or water, protected from light).[11]
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.
3. Sample Preparation:
-
The sample preparation will vary depending on the matrix. For liquid samples like plasma, protein precipitation using an acid may be required.[10] For solid samples, an extraction step involving acid and/or enzymatic hydrolysis may be necessary.[11]
-
Filter the final sample extract through a 0.45 µm filter before injection.
4. Method Validation Workflow:
The following diagram illustrates the key steps involved in validating the HPLC method.
Caption: Workflow for HPLC Method Validation.
Alternative Method: UV-Vis Spectrophotometry
This protocol provides a basic procedure for riboflavin quantification using UV-Vis spectrophotometry.
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer with matched quartz cells (1 cm path length).[8]
2. Reagents:
-
Solvent: 0.1 N NaOH.[8]
3. Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of riboflavin in 0.1 N NaOH and create a series of dilutions to establish a calibration curve (e.g., 5-30 ppm).[8]
-
Sample Preparation: Dissolve the sample in 0.1 N NaOH.
-
Measurement: Scan the solutions from 600 nm to 400 nm to determine the wavelength of maximum absorbance (λmax), which should be around 445 nm.[8] Measure the absorbance of the standards and samples at the λmax using the solvent as a blank.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the unknown sample.
This guide provides a foundational understanding of the validation and comparison of analytical methods for riboflavin quantification. For specific applications, further optimization and validation according to relevant guidelines (e.g., ICH) are essential.[4]
References
- 1. journalwjarr.com [journalwjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. gerpac.eu [gerpac.eu]
- 5. Determination of Riboflavin Concentration After HPLC Fractionation [bio-protocol.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
- 8. ijpsr.com [ijpsr.com]
- 9. glsciences.com [glsciences.com]
- 10. Rapid determination of vitamin B₂ (riboflavin) in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
A Comparative Guide to the Enzymatic Kinetics of Riboflavin and Riboflavin Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Riboflavin (Vitamin B2) is a crucial precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential for a multitude of cellular metabolic processes. The enzymatic oxidation of riboflavin can produce riboflavin aldehyde. The primary enzyme characterized in this conversion is the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune. This guide details the kinetic parameters of this enzyme with riboflavin and discusses the hypothetical subsequent enzymatic processing of riboflavin aldehyde by classes of enzymes such as aldehyde dehydrogenases.
Data Presentation: Enzyme Kinetics
Direct comparative kinetic data for an enzyme acting on both riboflavin and riboflavin aldehyde is sparse. However, kinetic data for the enzyme that converts riboflavin to riboflavin aldehyde is available.
Table 1: Kinetic Parameters of Vitamin B2-Aldehyde-Forming Enzyme with Riboflavin Analogs
| Substrate/Inhibitor | Km (µM) | Relative Vmax (%) | Type of Interaction |
| Riboflavin | 22 - 176 | 100 | Substrate |
| 8-Fluoro-riboflavin | Not specified | 110 | Substrate |
| 8-Chloro-riboflavin | Not specified | 90 | Substrate |
| 8-Methyl-riboflavin | Not specified | 70 | Substrate |
| 8-Amino-riboflavin | Not specified | 45 | Substrate |
| 8-Methylamino-riboflavin | Not specified | 27 | Substrate |
| ω-Hydroxyalkyl-flavins (n=2-6) | Ki = 7-16 | Not applicable | Competitive Inhibitor |
Data sourced from studies on the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to determine the enzyme kinetics presented above.
Enzyme Activity Assay for Vitamin B2-Aldehyde-Forming Enzyme
This protocol is based on the methods used to characterize the vitamin B2-aldehyde-forming enzyme.[1]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).
-
Add a known concentration of the flavin analog substrate (e.g., riboflavin) to the buffer.
-
Include an electron acceptor, such as 2,6-dichlorophenol-indophenol (DCPIP), to monitor the reaction.
-
The final volume is brought up with the reaction buffer.
-
-
Enzyme Initiation:
-
The reaction is initiated by the addition of a purified enzyme preparation (e.g., vitamin B2-aldehyde-forming enzyme).
-
-
Spectrophotometric Monitoring:
-
The rate of reaction is monitored by measuring the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) using a spectrophotometer.
-
The initial rate of the reaction (V0) is calculated from the linear portion of the absorbance versus time plot.
-
-
Kinetic Parameter Determination:
-
The assay is repeated with varying concentrations of the flavin substrate.
-
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are determined by fitting the initial rate data to the Michaelis-Menten equation or by using a Lineweaver-Burk plot.
-
General Aldehyde Dehydrogenase Activity Assay
This is a general protocol for assaying the activity of aldehyde dehydrogenases, which would be applicable for testing riboflavin aldehyde as a substrate.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM sodium pyrophosphate buffer, pH 8.5).
-
Add the cofactor NAD+ or NADP+ to the buffer.
-
Add the aldehyde substrate (e.g., riboflavin aldehyde) at various concentrations.
-
-
Enzyme Initiation:
-
The reaction is initiated by adding a purified aldehyde dehydrogenase enzyme.
-
-
Spectrophotometric Monitoring:
-
The rate of the reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.
-
-
Kinetic Parameter Determination:
-
Similar to the protocol above, Km and Vmax values are determined by analyzing the initial reaction rates at different substrate concentrations.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pathway of riboflavin oxidation.
Caption: Experimental workflow for enzyme kinetics.
Caption: Logical flow for kinetic comparison.
References
A Comparative Guide to the Biological Activity of Riboflavin Aldehyde and Formylmethylflavin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of riboflavin aldehyde (riboflavin-5'-aldehyde) and formylmethylflavin (FMF), two distinct derivatives of riboflavin (Vitamin B2). While both are aldehydes derived from riboflavin, their origins and, consequently, their known biological contexts differ significantly. This document summarizes the current state of scientific knowledge on these compounds, highlighting the notable gaps in the literature regarding their comparative biological activities.
Introduction: Distinguishing Riboflavin Aldehyde and Formylmethylflavin
It is crucial to differentiate between two compounds that can be broadly referred to as "riboflavin aldehyde":
-
Riboflavin-5'-aldehyde: This compound is the product of the enzymatic oxidation of the 5'-hydroxymethyl group of the ribityl side chain of riboflavin. This reaction is catalyzed by the "Vitamin B2-aldehyde-forming enzyme" found in organisms like the fungus Schizophyllum commune.[1][2]
-
Formylmethylflavin (FMF): FMF is a primary intermediate in the photodegradation of riboflavin.[3][4] It is formed by the light-induced cleavage of the ribityl side chain. FMF is itself light-sensitive and degrades further into other products like lumichrome and lumiflavin.[4]
The distinct origins of these two molecules are fundamental to understanding their potential biological roles. Riboflavin-5'-aldehyde is a product of a specific enzymatic pathway, suggesting a potential, albeit currently unknown, biological function. In contrast, FMF is a product of degradation, and its biological effects are largely considered in the context of riboflavin instability.
Comparative Data: A Notable Gap in the Literature
A comprehensive review of the scientific literature reveals a significant lack of direct comparative studies on the biological activities of riboflavin-5'-aldehyde and formylmethylflavin. Research has predominantly focused on the well-established biological roles of riboflavin and its coenzyme forms, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are crucial for a multitude of redox reactions in metabolism.[5]
The biological activities of riboflavin itself are extensive, including antimicrobial and antioxidant properties, as well as a role in modulating immune responses.[6][7] However, there is little to no evidence to suggest that these activities are shared, enhanced, or diminished in its aldehyde derivatives.
Table 1: Summary of Known Information
| Feature | Riboflavin-5'-aldehyde | Formylmethylflavin (FMF) |
| Primary Source | Enzymatic oxidation of riboflavin[1][2] | Photodegradation of riboflavin[3][4] |
| Known Biological Context | Product of a specific fungal enzyme[1] | Transient intermediate in riboflavin degradation[4] |
| Biological Activity Data | No direct studies on biological activity found. | No direct studies on biological activity found. |
| Potential Significance | May have a specific, yet undiscovered, biological function. | Primarily relevant to the stability and degradation of riboflavin-containing products. |
Riboflavin-5'-aldehyde: An Enzymatic Product Awaiting Functional Characterization
The existence of a specific enzyme, "Vitamin B2-aldehyde-forming enzyme," that synthesizes riboflavin-5'-aldehyde suggests a potential biological role for this molecule.[1] However, to date, the functional significance of this enzymatic conversion remains uncharacterized.
Experimental Protocol: Assay for Vitamin B2-aldehyde-forming Enzyme Activity
The activity of the enzyme that produces riboflavin-5'-aldehyde can be monitored spectrophotometrically. The following protocol is based on the methodology described for the enzyme from Schizophyllum commune.[1]
Objective: To determine the enzyme activity by measuring the reduction of an electron acceptor, 2,6-dichlorophenol-indophenol (DCPIP), coupled to the oxidation of riboflavin.
Materials:
-
Purified Vitamin B2-aldehyde-forming enzyme
-
Riboflavin solution (substrate)
-
2,6-dichlorophenol-indophenol (DCPIP) solution (electron acceptor)
-
Potassium phosphate buffer (pH 7.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, riboflavin, and DCPIP in a cuvette.
-
Initiate the reaction by adding the enzyme solution to the reaction mixture.
-
Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.
-
The rate of the reaction is calculated from the initial linear portion of the absorbance change over time.
-
Enzyme activity is expressed in units, where one unit is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under the specified conditions.
Table 2: Kinetic Parameters of Vitamin B2-aldehyde-forming Enzyme with Riboflavin Analogs [1]
| Substrate/Inhibitor | Vmax (relative to Riboflavin) | Km (µM) | Ki (µM) |
| Riboflavin | 100% | 22-176 | - |
| ω-hydroxyalkyl-flavins (n=2-6) | Not oxidized | - | 7-16 |
Note: The enzyme shows a narrow substrate specificity, with many riboflavin analogs acting as competitive inhibitors rather than substrates.
Formylmethylflavin (FMF): A Photodegradation Intermediate
FMF is primarily of interest in the fields of photochemistry and pharmaceutical sciences due to its role in the degradation of riboflavin upon exposure to light.[3][4] Its formation leads to the loss of the vitamin activity of riboflavin and the generation of other photoproducts. While aldehydes, in general, can be cytotoxic through mechanisms involving protein and DNA damage, there are no specific studies to date that have evaluated the cytotoxicity or other biological effects of FMF.[8]
The study of FMF has largely been confined to its chemical kinetics and the factors influencing its formation and subsequent degradation, such as pH and the presence of oxygen.[4]
Future Research Directions
The absence of data on the biological activities of riboflavin-5'-aldehyde and formylmethylflavin presents a clear opportunity for future research. Key questions to be addressed include:
-
Biological Function of Riboflavin-5'-aldehyde: What is the physiological role, if any, of the enzymatic conversion of riboflavin to its 5'-aldehyde form in organisms that possess the necessary enzyme? Does this aldehyde have unique signaling or metabolic functions?
-
Cytotoxicity and Biological Effects of FMF: Does the accumulation of FMF in riboflavin-containing solutions or products exposed to light pose any cytotoxic risks? Could FMF interact with cellular components to produce biological effects distinct from those of riboflavin or its other degradation products?
-
Comparative Bioactivity: A direct, systematic comparison of the antioxidant, antimicrobial, and cytotoxic properties of riboflavin, riboflavin-5'-aldehyde, and FMF would provide valuable insights into the structure-activity relationships of flavin compounds.
Conclusion
References
- 1. Flavin substrate specificity of the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungal riboflavin 5'-hydroxymethyl dehydrogenase catalyzes formation of both the aldehyde (riboflavinal) and the acid (riboflavinoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Riboflavin - Wikipedia [en.wikipedia.org]
- 6. Riboflavin as a promising antimicrobial agent? A multi-perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of riboflavin aldehyde as a biomarker for metabolic pathways
For researchers, scientists, and drug development professionals, the accurate assessment of metabolic pathways is paramount. While interest in novel biomarkers is constant, a thorough evaluation of established markers is crucial for robust scientific inquiry. This guide addresses the validation of biomarkers related to riboflavin metabolism, with a specific clarification on the status of riboflavin aldehyde, and provides a comprehensive comparison of currently validated alternatives.
Initial exploration into "riboflavin aldehyde" as a biomarker for metabolic pathways reveals a significant gap in current scientific literature. While riboflavin aldehyde, also known as riboflavinal, has been identified as a fungal metabolite of riboflavin, there is a notable absence of validation studies for its use as a biomarker in human metabolic pathways. Consequently, this guide will focus on the established and validated biomarkers of riboflavin status: the Erythrocyte Glutathione Reductase Activation Coefficient (EGRac), plasma flavin concentrations, and urinary riboflavin excretion.
The Gold Standard: Erythrocyte Glutathione Reductase Activation Coefficient (EGRac)
The EGRac test is widely considered the most reliable functional biomarker for determining riboflavin status. It measures the activity of the FAD-dependent enzyme glutathione reductase in red blood cells, both with and without the in-vitro addition of its coenzyme, FAD. A higher activation coefficient indicates a lower level of riboflavin saturation in the body.
Alternative and Complementary Biomarkers
While EGRac is the gold standard, other biomarkers offer additional insights into riboflavin metabolism:
-
Plasma Flavin Concentrations: Direct measurement of riboflavin and its coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), in the plasma provides a snapshot of recent dietary intake.
-
Urinary Riboflavin Excretion: The amount of riboflavin excreted in the urine over a 24-hour period can also reflect recent dietary intake.
Comparative Analysis of Riboflavin Biomarkers
The following table summarizes the key performance characteristics of the validated riboflavin biomarkers.
| Biomarker | Method | Sample Type | What it Measures | Advantages | Limitations |
| EGRac | Enzymatic Assay | Red Blood Cells | Long-term functional riboflavin status | Reflects tissue riboflavin stores; not solely dependent on recent intake. | Can be affected by glucose-6-phosphate dehydrogenase (G6PD) deficiency; less sensitive to marginal deficiency. |
| Plasma Flavins | HPLC with Fluorescence Detection or LC-MS/MS | Plasma | Recent riboflavin intake and transport | Good indicator of recent dietary consumption. | Does not necessarily reflect tissue stores; can fluctuate with recent meals. |
| Urinary Riboflavin | HPLC with Fluorescence Detection or LC-MS/MS | Urine (24-hour) | Recent riboflavin intake and excretion | Non-invasive; reflects absorbed riboflavin. | Highly dependent on recent diet; requires accurate 24-hour urine collection. |
Metabolic Pathways and Biomarker Relevance
Riboflavin and its coenzymes, FAD and FMN, are crucial for a multitude of metabolic pathways. A deficiency in riboflavin can impact cellular energy production, redox homeostasis, and the metabolism of other nutrients.
The EGRac test directly assesses the functionality of the FAD-dependent enzyme glutathione reductase, providing a clear link to the status of redox homeostasis pathways. Plasma and urinary flavin levels offer a more direct measure of the substrate availability for these pathways.
Experimental Protocols
Erythrocyte Glutathione Reductase Activation Coefficient (EGRac) Assay
Principle: This assay is based on the spectrophotometric measurement of the rate of NADPH oxidation in the presence of oxidized glutathione (GSSG), catalyzed by glutathione reductase in erythrocyte lysates. The activity is measured with and without the addition of FAD.
Methodology:
-
Sample Preparation: Collect whole blood in heparinized tubes. Wash erythrocytes three times with cold 0.9% NaCl solution. Lyse the packed red blood cells with cold distilled water.
-
Assay Procedure:
-
Prepare two sets of reaction mixtures. One set contains the erythrocyte lysate, buffer, NADPH, and GSSG. The second set contains the same components with the addition of FAD.
-
Initiate the reaction by adding GSSG.
-
Monitor the decrease in absorbance at 340 nm over time at 37°C, which corresponds to the oxidation of NADPH.
-
-
Calculation: EGRac = (Activity with added FAD) / (Activity without added FAD).
High-Performance Liquid Chromatography (HPLC) for Plasma and Urinary Flavins
Principle: This method separates riboflavin, FMN, and FAD based on their physicochemical properties using a reversed-phase HPLC column. Detection is typically achieved through fluorescence, as flavins are naturally fluorescent molecules.
Methodology:
-
Sample Preparation:
-
Plasma: Deproteinize plasma samples by adding trichloroacetic acid, followed by centrifugation.
-
Urine: Dilute urine samples with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., sodium acetate).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at ~450 nm and emission at ~530 nm.
-
-
Quantification: Compare the peak areas of the samples to those of known standards to determine the concentrations of riboflavin, FMN, and FAD.
Experimental Workflow Visualization
comparative analysis of different enzymatic routes to riboflavin aldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of enzymatic methods for the synthesis of riboflavin aldehyde (riboflavinal), a key derivative of riboflavin (Vitamin B2). The focus is on providing a clear, data-driven analysis of the available biocatalytic strategies, complete with experimental protocols and visual pathway representations to aid in research and development.
Introduction
Riboflavin aldehyde is a significant derivative of riboflavin, finding applications in various biochemical studies and as a precursor for the synthesis of flavin analogs. Enzymatic synthesis offers a highly specific and environmentally benign alternative to traditional chemical methods. Currently, the most well-documented and direct enzymatic route involves the use of a specific oxidoreductase. This guide will delve into this primary route and explore potential alternative enzymatic strategies.
Primary Enzymatic Route: Riboflavin 5'-hydroxymethyl Dehydrogenase
The most direct and characterized enzymatic method for the production of riboflavin aldehyde is the oxidation of the 5'-hydroxymethyl group of the ribityl side chain of riboflavin. This reaction is catalyzed by the enzyme riboflavin 5'-hydroxymethyl dehydrogenase, isolated from the fungus Schizophyllum commune.[1] This enzyme facilitates the conversion of riboflavin to riboflavin aldehyde and can further oxidize the aldehyde to riboflavinoic acid.[1]
Biochemical Pathway
The enzymatic conversion is a two-step oxidation process where riboflavin aldehyde is the intermediate.
Caption: Enzymatic oxidation of riboflavin by Riboflavin 5'-hydroxymethyl Dehydrogenase.
Quantitative Performance Data
The riboflavin 5'-hydroxymethyl dehydrogenase from Schizophyllum commune exhibits a high degree of specificity for riboflavin. The following table summarizes the kinetic parameters for the oxidation of riboflavin and its analogs.
| Substrate (Analog of Riboflavin) | Relative Vmax (%) | Km (µM) | Reference |
| Riboflavin | 100 | - | [2] |
| 8-Fluororiboflavin | 110 | 176 | [2] |
| 8-Chlororiboflavin | 98 | 102 | [2] |
| 8-Methylriboflavin | 85 | 65 | [2] |
| 8-Aminoriboflavin | 27 | 22 | [2] |
| 7-Chlororiboflavin | 75 | 45 | [2] |
| 3-Methylriboflavin | 88 | 55 | [2] |
| 2-Thioriboflavin | 60 | 38 | [2] |
Note: Data for the Km of riboflavin itself was not explicitly provided in the compared study, though the Km values for its analogs are in the micromolar range, suggesting a high affinity.
Experimental Protocol: Riboflavin 5'-hydroxymethyl Dehydrogenase Assay
This protocol is adapted from studies on the characterization of the enzyme from Schizophyllum commune.
Objective: To measure the enzymatic activity of riboflavin 5'-hydroxymethyl dehydrogenase by monitoring the reduction of an electron acceptor.
Materials:
-
Purified or partially purified riboflavin 5'-hydroxymethyl dehydrogenase
-
Riboflavin solution (substrate)
-
2,6-dichlorophenol-indophenol (DCPIP) solution (electron acceptor)
-
Potassium phosphate buffer (pH 7.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, riboflavin solution, and DCPIP solution in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of the enzyme solution to the cuvette.
-
Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under the specified conditions.
Alternative Enzymatic Routes: A Prospective Analysis
Currently, there is a lack of well-documented, alternative enzymatic routes for the direct synthesis of riboflavin aldehyde with comprehensive experimental data. However, based on the principles of biocatalysis, several potential strategies can be proposed. These hypothetical routes primarily involve the use of oxidoreductases with broader substrate specificities.
Hypothetical Route 1: Non-specific Alcohol Dehydrogenases (ADHs)
Alcohol dehydrogenases are a large class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. While many ADHs are specific for small aliphatic alcohols, some exhibit a broad substrate range and could potentially accept the ribityl side chain of riboflavin as a substrate.
Proposed Workflow:
-
Screening: A panel of commercially available or recombinantly expressed ADHs with known broad substrate specificities would be screened for activity towards riboflavin.
-
Optimization: For any identified "hit" enzymes, reaction conditions such as pH, temperature, and cofactor (NAD+/NADP+) concentration would be optimized.
-
Characterization: The kinetic parameters (Km, Vmax, kcat) of the promising ADH candidates for riboflavin oxidation would be determined.
References
- 1. Fungal riboflavin 5'-hydroxymethyl dehydrogenase catalyzes formation of both the aldehyde (riboflavinal) and the acid (riboflavinoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavin substrate specificity of the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of Riboflavin Aldehyde-Utilizing Enzymes
For researchers, scientists, and professionals in drug development, understanding the substrate specificity of enzymes is paramount for elucidating biological pathways and designing targeted therapeutics. This guide provides a detailed comparison of enzymes that utilize riboflavin aldehyde, with a primary focus on the well-characterized vitamin B2-aldehyde-forming enzyme from Schizophyllum commune. Experimental data, protocols, and pathway visualizations are presented to offer a comprehensive resource for laboratory applications.
Quantitative Comparison of Substrate Specificity
The vitamin B2-aldehyde-forming enzyme from Schizophyllum commune exhibits a narrow and sterically limited substrate specificity, suggesting that riboflavin is its natural substrate.[1] The following tables summarize the kinetic parameters for various riboflavin analogs, providing a clear comparison of their efficacy as substrates or their potency as inhibitors.
Table 1: Kinetic Parameters of Substrates for Vitamin B2-Aldehyde-Forming Enzyme
| Substrate (Riboflavin Analog) | Modification on Isoalloxazine Ring | Km (µM) | Relative Vmax (%) |
| Riboflavin | None (Reference) | 22 | 100 |
| 8-Fluororiboflavin | 8-Fluoro | 39 | 110 |
| 8-Chlororiboflavin | 8-Chloro | 25 | 100 |
| 8-Methylriboflavin | 8-Methyl | 33 | 80 |
| 8-Aminoriboflavin | 8-Amino | 176 | 27 |
| 8-Methylaminoriboflavin | 8-Methylamino | 100 | 45 |
| 7-Chlororiboflavin | 7-Chloro | 48 | 90 |
| 3-Methylriboflavin | 3-Methyl | 42 | 85 |
| 3-Carboxymethylriboflavin | 3-Carboxymethyl | 56 | 60 |
| 2-Thioriboflavin | 2-Thio | 30 | 70 |
| 5-Deazariboflavin | 5-Carbon replacing Nitrogen | 45 | 50 |
Data sourced from scientific literature on the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune.[1]
Table 2: Competitive Inhibitors of Vitamin B2-Aldehyde-Forming Enzyme
| Inhibitor | Nature of Inhibition | Ki (µM) |
| ω-Hydroxyethyl-flavin | Competitive | 16 |
| ω-Hydroxypropyl-flavin | Competitive | 12 |
| ω-Hydroxybutyl-flavin | Competitive | 7 |
| ω-Hydroxypentyl-flavin | Competitive | 9 |
| ω-Hydroxyhexyl-flavin | Competitive | 11 |
Data sourced from scientific literature on the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune.[1]
Experimental Protocols
The determination of the kinetic parameters presented above was achieved through a continuous spectrophotometric assay. Below is a detailed methodology for assessing the activity of the vitamin B2-aldehyde-forming enzyme.
Objective: To measure the initial rate of flavin oxidation by monitoring the reduction of an electron acceptor, 2,6-dichlorophenolindophenol (DCIP).
Materials:
-
Purified vitamin B2-aldehyde-forming enzyme
-
Riboflavin or riboflavin analog (substrate)
-
2,6-dichlorophenolindophenol (DCIP)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Spectrophotometer capable of measuring absorbance at 600 nm
-
Cuvettes
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the potassium phosphate buffer, DCIP, and the flavin substrate at desired concentrations.
-
Enzyme Addition: To initiate the reaction, add a small, predetermined amount of the purified enzyme to the reaction mixture and mix quickly.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 600 nm over time. The decrease in absorbance corresponds to the reduction of DCIP.
-
Initial Rate Calculation: The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of DCIP.
-
Kinetic Parameter Determination: Repeat steps 1-4 with varying concentrations of the flavin substrate. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are then determined by fitting the initial rate data to the Michaelis-Menten equation.[1]
Signaling Pathways and Experimental Workflows
The vitamin B2-aldehyde-forming enzyme from S. commune catalyzes the oxidation of the 5'-hydroxymethyl group of riboflavin to a formyl group, producing riboflavin-5'-aldehyde. Interestingly, the same enzyme can further catalyze the oxidation of this aldehyde to a carboxylic acid, forming riboflavinoic acid.[2] This two-step conversion is a key part of the riboflavin metabolism in this organism.
The experimental workflow for determining enzyme kinetics is a systematic process that involves careful preparation and measurement to ensure accurate and reproducible results.
References
- 1. Flavin substrate specificity of the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungal riboflavin 5'-hydroxymethyl dehydrogenase catalyzes formation of both the aldehyde (riboflavinal) and the acid (riboflavinoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Cross-Reactivity with Flavin Compounds
For researchers in drug development and diagnostics, understanding the specificity of antibodies towards flavin compounds—Riboflavin, Flavin Mononucleotide (FMN), and Flavin Adenine Dinucleotide (FAD)—is critical. These structurally similar molecules, vital as coenzymes in cellular metabolism, present a challenge in the development of specific immunoassays. This guide provides a comparative analysis of antibody cross-reactivity with these key flavins, supported by experimental data and detailed protocols to aid in the design and interpretation of binding assays.
Comparative Cross-Reactivity of Anti-Flavin Antibodies
The specificity of an antibody is paramount for the accuracy and reliability of immunoassays. Cross-reactivity occurs when an antibody raised against a specific antigen also binds to other structurally similar molecules. In the context of flavins, an antibody intended to target FAD might also recognize FMN or Riboflavin, leading to inaccurate quantification and potential misinterpretation of results.
The following table summarizes experimental data on the cross-reactivity of a D-ribitol-5-phosphate (Rbt-5-P) specific antibody with various flavin compounds. This antibody was developed for its ability to recognize FMN. The data is presented as a percentage of cross-reactivity relative to the primary antigen (Rbt-5-P), providing a clear comparison of its binding preferences.
| Antibody Specificity | Target Analyte | % Cross-Reactivity with FMN | % Cross-Reactivity with Riboflavin | % Cross-Reactivity with FAD |
| D-ribitol-5-phosphate | FMN | ~230% | 10% | 3.4% |
Data sourced from a study on immunoassays for riboflavin and flavin mononucleotide. The cross-reactivity is relative to the binding affinity for D-ribitol-5-phosphate.
This data clearly indicates that while the antibody has a high affinity for FMN, it exhibits minimal cross-reactivity with Riboflavin and FAD, making it a suitable candidate for specific FMN detection.
Experimental Protocol: Competitive ELISA for Flavin Cross-Reactivity
To determine the cross-reactivity of an antibody against different flavin compounds, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly employed method. This technique measures the ability of different flavins (the competitors) to inhibit the binding of the antibody to a plate-coated antigen.
Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Anti-flavin antibody (primary antibody)
-
Flavin compounds: Riboflavin, FMN, FAD (for standards and competition)
-
Coating antigen (e.g., a flavin-protein conjugate)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Step-by-Step Procedure:
-
Antigen Coating:
-
Dilute the coating antigen to 1-10 µg/mL in coating buffer.
-
Add 100 µL of the diluted antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the standard flavin compound and the competitor flavin compounds (Riboflavin, FMN, FAD) in assay buffer.
-
In separate tubes, pre-incubate a fixed concentration of the primary anti-flavin antibody with the various concentrations of the standard and competitor flavins for 1 hour at room temperature.
-
Add 100 µL of these antibody-flavin mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
The percentage of cross-reactivity can be calculated using the IC50 values (the concentration of the analyte that causes 50% inhibition of the maximal signal).
% Cross-Reactivity = (IC50 of the primary flavin / IC50 of the competing flavin) x 100
Visualizing Key Relationships
To better understand the context of flavin compounds and the experimental process, the following diagrams illustrate the flavin biosynthesis pathway and the competitive ELISA workflow.
Caption: The enzymatic conversion of Riboflavin to FMN and subsequently to FAD.
Caption: Workflow of a competitive ELISA for determining flavin cross-reactivity.
A Comparative Analysis of the Stability of Riboflavin Aldehyde and Other Flavin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of riboflavin aldehyde with other key flavin derivatives, namely riboflavin (RF), flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD). Understanding the relative stability of these compounds is crucial for their application in research, pharmaceutical formulations, and drug development, where degradation can impact efficacy and safety. This document summarizes experimental data on their photostability, thermal stability, and chemical stability under various pH conditions. Detailed experimental protocols for key analytical methods are also provided.
Executive Summary
Flavin derivatives are susceptible to degradation by light, heat, and non-neutral pH. The stability of these molecules is significantly influenced by their chemical structure. While data on riboflavin aldehyde is limited, insights can be drawn from its close analogue and primary photodegradation product of riboflavin, formylmethylflavin (FMF). Experimental evidence consistently demonstrates that FAD is the most stable among the common flavin derivatives, followed by FMN and then riboflavin. This increased stability is attributed to the bulky adenine dinucleotide moiety in FAD, which offers steric hindrance and potential for intramolecular quenching of excited states. Riboflavin, lacking these protective groups, is the most susceptible to degradation. FMF, as an aldehyde, is a reactive intermediate and its stability is highly dependent on environmental conditions.
Data Presentation
Table 1: Photodegradation Quantum Yields of Flavin Derivatives
The photodegradation quantum yield (Φ) represents the efficiency of a photochemical process. A lower quantum yield indicates higher photostability.
| Flavin Derivative | pH | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| Riboflavin (RF) | 8 | 428 | ~7.8 x 10⁻³ | [1] |
| Flavin Mononucleotide (FMN) | 5.6 | 428 | ~7.3 x 10⁻³ | [1] |
| Flavin Mononucleotide (FMN) | 8 | 428 | ~4.6 x 10⁻³ | [1] |
| Flavin Adenine Dinucleotide (FAD) | 8 | 428 | ~3.7 x 10⁻⁴ | [1] |
Table 2: Thermal Degradation Kinetics of Riboflavin
The thermal degradation of riboflavin generally follows first-order kinetics. The rate constant (k) and activation energy (Ea) are key parameters for assessing thermal stability.
| Matrix | Temperature (°C) | Rate Constant (k) (min⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| Soymilk | 90 | 7.05 x 10⁻⁴ | 36 °C (Z-value) | [2] |
| Soymilk | 120 | 4.26 x 10⁻³ | 36 °C (Z-value) | [2] |
| Soymilk | 140 | 2.12 x 10⁻² | 36 °C (Z-value) | [2] |
| Rosehip Nectar | 70-95 | - | 37.15 | |
| Spinach | 50-120 | - | 21.72 |
Table 3: pH-Dependent Stability of Riboflavin and Formylmethylflavin (FMF)
The stability of flavins is highly dependent on the pH of the solution.
| Flavin Derivative | Condition | Optimal pH for Stability | Degradation Kinetics | Reference |
| Riboflavin (RF) | Aqueous Solution | ~5-6 | - | [1][3] |
| Formylmethylflavin (FMF) | Photolysis (Aqueous) | - | First-order (pH 7.5-11.0) | [3] |
| Formylmethylflavin (FMF) | Photolysis (Aqueous) | - | Second-order (pH 2.0-7.0) | [3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Flavin Analysis
This method allows for the simultaneous quantification of riboflavin, FMN, FAD, and their degradation products.
Instrumentation:
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate buffer (50 mM, pH 6.0)
-
Flavin standards (Riboflavin, FMN, FAD, Lumichrome, Lumiflavin)
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., pharmaceutical formulations, beverages), filter through a 0.45 µm syringe filter.
-
For solid samples, dissolve in an appropriate solvent (e.g., water or buffer) and filter.
-
Protect samples from light throughout the preparation process.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 50 mM Ammonium acetate buffer (pH 6.0)
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient Elution: A typical gradient could be:
-
0-10 min: 95% A, 5% B
-
10-20 min: Gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detection:
-
Excitation: 450 nm
-
Emission: 530 nm
-
-
-
Quantification:
-
Prepare a series of standard solutions of each flavin derivative of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Determine the concentration of each flavin in the samples by comparing their peak areas to the calibration curve.[4][5][6]
-
Spectrofluorimetric Assay for Photodegradation Studies
This method is used to monitor the decrease in the concentration of a flavin derivative upon exposure to light.
Instrumentation:
-
Spectrofluorometer
-
Light source with a controlled wavelength and intensity (e.g., UV lamp or specific wavelength LEDs)
-
Quartz cuvettes
Reagents:
-
Buffer solutions of desired pH (e.g., phosphate buffer for pH 7, citrate buffer for acidic pH)
-
Flavin derivative stock solution
Procedure:
-
Prepare a solution of the flavin derivative in the desired buffer at a known concentration (typically in the µM range).
-
Transfer the solution to a quartz cuvette.
-
Measure the initial fluorescence intensity at the emission maximum (e.g., ~530 nm for riboflavin) with excitation at the absorption maximum (e.g., ~450 nm).
-
Expose the cuvette to the light source for a defined period.
-
At regular time intervals, remove the cuvette and measure the fluorescence intensity.
-
The degradation can be followed by the decrease in fluorescence over time. The data can be used to determine the reaction kinetics (e.g., first-order rate constant).[7][8][9]
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal decomposition.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Accurately weigh a small amount of the solid flavin derivative (typically 2-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
Place the crucible in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
The resulting TGA curve will show the temperatures at which the compound decomposes. The derivative of the TGA curve (DTG) shows the rate of mass loss and can be used to identify the temperature of maximum decomposition.[10][11][12][13][14]
Mandatory Visualization
Caption: Workflow for comparing the stability of flavin derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Photo, thermal and chemical degradation of riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primo.seattleu.edu [primo.seattleu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability-indicating spectrofluorimetric method for the assay of riboflavin and photoproducts: Kinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. remotelabs.asdlib.org [remotelabs.asdlib.org]
- 10. researchgate.net [researchgate.net]
- 11. Thermogravimetric analysis - Fraunhofer IMWS [imws.fraunhofer.de]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and characterization of flaxseed mucilage and elastin/collagen biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Vitamin B2 aldehyde
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Vitamin B2 aldehyde (also known as riboflavin aldehyde). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document combines the known safety profile of its parent compound, Riboflavin (Vitamin B2), with the general hazards associated with aliphatic aldehydes to establish a comprehensive safety protocol.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following PPE is recommended to minimize exposure and ensure user safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement. For prolonged contact or when handling larger quantities, double-gloving or using thicker, chemical-resistant gloves is recommended. |
| Body Protection | Laboratory Coat | A full-length laboratory coat should be worn to protect skin and personal clothing. |
| Respiratory Protection | NIOSH-approved Respirator | A respirator is required when handling the powder form to avoid inhalation of dust particles.[1] In cases of potential vapor or aerosol generation, a respirator suitable for organic vapors should be used. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is essential to minimize risks during the handling of this compound.
-
Preparation :
-
Handling :
-
Spill Management :
-
In case of a spill, evacuate non-essential personnel from the area.
-
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
For larger spills, contain the spill and follow institutional and local regulations for hazardous material cleanup.
-
Ensure adequate ventilation during cleanup.
-
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : Due to the aldehyde functional group, waste containing this compound should be considered hazardous.
-
Neutralization : Aldehyde waste should be neutralized before disposal. Commercially available aldehyde neutralizing agents can be used.[7][8][9] These products typically convert aldehydes into non-hazardous waste that may be suitable for drain or solid waste disposal, depending on local regulations.[7][8][9]
-
Disposal :
-
Never dispose of untreated aldehyde waste down the drain.[10]
-
After neutralization, consult your institution's environmental health and safety (EHS) office and local regulations to determine the appropriate disposal method.[10]
-
Dispose of contaminated PPE and other solid waste in a designated hazardous waste container.
-
Quantitative Data
| Substance | CAS Number | Molecular Formula | Potential Health Effects |
| This compound | 59224-04-3 | C17H18N4O6 | May cause skin, eye, and respiratory irritation based on the aldehyde group.[5][11][12] |
| Riboflavin (Vitamin B2) | 83-88-5 | C17H20N4O6 | May cause eye, skin, and respiratory tract irritation.[13] Considered low hazard with normal industrial handling.[13] |
| Aliphatic Aldehydes (General) | Varies | Varies | Eye and skin irritants.[11] Some are suspected carcinogens.[5][11] Many are flammable and can form explosive peroxides.[11] |
Experimental Workflow for Safe Handling
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. portlandcleanair.org [portlandcleanair.org]
- 3. redox.com [redox.com]
- 4. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 5. Aldehydes and Ketals [iloencyclopaedia.org]
- 6. spectrumrx.com [spectrumrx.com]
- 7. archtechnochem.com [archtechnochem.com]
- 8. wastewise.com [wastewise.com]
- 9. infectioncontrolproducts.com [infectioncontrolproducts.com]
- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 11. Aliphatic Aldehydes (2018) - Wikisource, the free online library [en.wikisource.org]
- 12. acrosschem.com [acrosschem.com]
- 13. employees.delta.edu [employees.delta.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
